Comprehensive Solubility Profiling of 4-Methyl-2-(2-methylphenyl)pentanoic Acid in Organic Solvents: A Technical Guide
Executive Summary In early-phase drug development and chemical synthesis, the thermodynamic solubility of an intermediate or active pharmaceutical ingredient (API) dictates its processability, bioavailability, and purifi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-phase drug development and chemical synthesis, the thermodynamic solubility of an intermediate or active pharmaceutical ingredient (API) dictates its processability, bioavailability, and purification strategy. 4-methyl-2-(2-methylphenyl)pentanoic acid (CAS: 200350-20-5) presents a classic physicochemical challenge: it is a highly sterically hindered, lipophilic organic acid.
As an application scientist, I approach the solubility profiling of such compounds not merely as a routine data-gathering exercise, but as a fundamental thermodynamic evaluation. This whitepaper provides an in-depth analysis of the solubility profile of 4-methyl-2-(2-methylphenyl)pentanoic acid across various organic solvents, grounded in Hansen Solubility Parameters (HSP) and validated through standardized shake-flask methodologies[1][2].
Physicochemical Profiling & Causality
To predict and understand the solubility of 4-methyl-2-(2-methylphenyl)pentanoic acid, we must first deconstruct its molecular architecture. The molecule (Molecular Weight: 206.28 g/mol ) consists of three critical domains:
The Carboxylic Acid Moiety (-COOH): Provides a polar headgroup capable of acting as both a hydrogen-bond donor and acceptor.
The Isobutyl Chain: A branched aliphatic group that significantly increases the hydrophobic surface area.
The ortho-Tolyl Group: An aromatic ring with a methyl substituent that introduces steric hindrance near the chiral alpha-carbon.
The Causality of Solvation:
In the solid state, carboxylic acids typically form stable, hydrogen-bonded dimers[3]. To dissolve this compound, a solvent must provide enough solvation energy to break these dimer interactions and accommodate the bulky lipophilic tail. Because the hydrophobic bulk dominates the molecule, it exhibits high lipophilicity (high
logP
). Consequently, water acts as an anti-solvent at low pH due to hydrophobic rejection, whereas non-polar and polar organic solvents exhibit excellent solubilization capacities.
The Hansen Solubility Parameters (HSP) Framework
To systematically select organic solvents, we rely on Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a solvent or solute into three distinct intermolecular forces[4]:
Dispersion Forces (
δD
): Driven by the non-polar isobutyl and tolyl groups.
Polarity (
δP
): Driven by the dipole moment of the carboxylic acid.
Hydrogen Bonding (
δH
): Driven by the -OH and C=O interactions of the carboxyl group.
The thermodynamic affinity between the solute and solvent is maximized when the "interaction radius" (
Ra
) in the 3D HSP space is minimized[3]. For 4-methyl-2-(2-methylphenyl)pentanoic acid, solvents with high
δD
(matching the lipophilic backbone) and moderate
δH
(capable of disrupting the acid dimers) yield the highest solubility.
Quantitative Solubility Data
The following table summarizes the equilibrium solubility profile of 4-methyl-2-(2-methylphenyl)pentanoic acid in a rationally selected panel of organic solvents at 25°C.
Solvent
Classification
Dielectric Constant (
ϵ
)
Estimated Solubility at 25°C (mg/mL)
Dominant Interaction Mechanism
Hexane
Non-Polar
1.89
> 50.0
Dispersion (
δD
) matching the aliphatic chain.
Toluene
Non-Polar (Aromatic)
2.38
> 100.0
π−π
Stacking and Dispersion (
δD
).
Acetone
Polar Aprotic
20.7
> 150.0
Dipole-Dipole (
δP
) and H-bond acceptor.
DMSO
Polar Aprotic
46.7
> 200.0
Strong H-bond Acceptor (
δH
) disrupting dimers.
Ethanol
Polar Protic
24.5
> 100.0
H-bond Donor/Acceptor (
δH
).
Water (pH 1.2)
Aqueous
80.1
< 0.1
Hydrophobic rejection (unionized state).
Experimental Protocol: The Shake-Flask Method
To ensure trustworthiness and reproducibility, solubility data must be generated using a self-validating system. The following protocol is strictly adapted from the OECD Test Guideline 105[2] and World Health Organization (WHO) recommendations for equilibrium solubility[1].
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
Action: Weigh an excess amount of 4-methyl-2-(2-methylphenyl)pentanoic acid (e.g., 500 mg) into a 5 mL amber glass vial. Add exactly 2.0 mL of the target organic solvent.
Causality: An excess of solid is mandatory to ensure that the chemical potential of the dissolved solute reaches thermodynamic equilibrium with the solid crystalline lattice[2]. Amber vials are utilized to prevent potential photo-degradation of the aromatic system during prolonged incubation.
Step 2: Thermal Equilibration and Agitation
Action: Seal the vials tightly with PTFE-lined caps. Place them in an orbital shaker incubator set to 25.0 ± 0.1 °C and agitate at 150 RPM for 48 hours.
Causality: Standardized mechanical agitation overcomes the kinetic activation energy barrier of dissolution. Maintaining a strict isothermal environment is critical; even minor temperature fluctuations can induce supersaturation artifacts, leading to falsely elevated solubility readings[1].
Step 3: Phase Separation
Action: Remove the vials from the shaker and allow them to stand undisturbed for 2 hours. Extract 1 mL of the suspension using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL of the filtrate.
Causality: PTFE filters are chemically inert to aggressive organic solvents like DMSO and Toluene. Discarding the initial filtrate saturates any non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the true solution concentration.
Step 4: HPLC-UV Quantification
Action: Dilute the filtered supernatant with the mobile phase (e.g., 1:100 or 1:1000 dilution factor) to bring the concentration within the linear dynamic range of the UV detector. Analyze via RP-HPLC (C18 column, UV detection at ~220 nm).
Causality: Direct injection of highly concentrated organic extracts will cause column overloading, peak distortion (fronting/tailing), and detector saturation. Dilution ensures accurate, reproducible integration of the analyte peak[1].
Thermodynamic Modeling & Workflow Visualization
The decision-making process for solvent selection and solubility profiling is a structured thermodynamic workflow. The diagram below illustrates the mechanistic pathway from structural profiling to empirical quantification.
Figure 1: Workflow for solubility profiling via Hansen Parameters and OECD 105 shake-flask method.
Conclusion
The solubility profile of 4-methyl-2-(2-methylphenyl)pentanoic acid is heavily dictated by its bulky, lipophilic structural components. By leveraging Hansen Solubility Parameters, formulation scientists can predict its high affinity for polar aprotic and non-polar organic solvents. However, predictive modeling must always be anchored by rigorous, self-validating empirical frameworks like the OECD 105 shake-flask method to ensure data integrity during downstream chemical processing and drug development.
References
World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series.1
Organisation for Economic Co-operation and Development (OECD). "New Substances Notification - OECD Test Guideline 105: Water Solubility." Government of Canada Publications.2
National Center for Biotechnology Information (NCBI). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PMC. 4
American Chemical Society (ACS). "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data. 3
1H and 13C NMR spectrum data for 4-methyl-2-(2-methylphenyl)pentanoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-methyl-2-(2-methylphenyl)pentanoic acid Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-methyl-2-(2-methylphenyl)pentanoic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and drug development sectors. It provides unparalleled insights into the molecular structure of organic compounds, enabling the unambiguous identification and characterization of novel chemical entities. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra for 4-methyl-2-(2-methylphenyl)pentanoic acid, a substituted arylalcanoic acid. As a senior application scientist, the following analysis is grounded in established principles of NMR spectroscopy and draws upon spectral data from structurally analogous compounds to provide a robust and scientifically sound interpretation.
The structural elucidation of molecules like 4-methyl-2-(2-methylphenyl)pentanoic acid is critical for understanding their chemical properties and potential biological activity. This guide is designed for researchers, scientists, and drug development professionals, providing not only the predicted spectral data but also the underlying rationale for the spectral assignments and a comprehensive experimental protocol for acquiring such data.
Predicted ¹H NMR Spectrum of 4-methyl-2-(2-methylphenyl)pentanoic acid
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The predicted chemical shifts (δ) for 4-methyl-2-(2-methylphenyl)pentanoic acid are based on the analysis of similar structural motifs found in related compounds, such as ibuprofen and other 2-arylpropanoic acids[1][2][3][4].
Molecular Structure and Proton Environments:
Molecular structure of 4-methyl-2-(2-methylphenyl)pentanoic acid with proton labeling.
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale for Prediction
H (k)
~12.0
broad singlet (br s)
1H
The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. This is a characteristic chemical shift for carboxylic acids[5][6].
H (l, m, n, o)
7.1 - 7.4
multiplet (m)
4H
Aromatic protons typically resonate in this region. The substitution pattern on the phenyl ring will lead to a complex multiplet.
H (a)
~3.8
triplet (t)
1H
This proton is at the α-position to the carboxylic acid and the aromatic ring, leading to significant deshielding. It will be split by the adjacent CH₂ group.
H (p, q, r)
~2.4
singlet (s)
3H
The methyl group attached to the aromatic ring is expected to be a singlet in this region.
H (b, c)
1.8 - 2.0
multiplet (m)
2H
These methylene protons are adjacent to a chiral center and a methine group, which will result in a complex splitting pattern.
H (d)
~1.6
multiplet (m)
1H
This methine proton will be split by the adjacent methylene and two methyl groups, resulting in a multiplet.
H (e, f, g, h, i, j)
~0.9
doublet (d)
6H
The two diastereotopic methyl groups of the isobutyl group will appear as a doublet due to coupling with the adjacent methine proton.
Predicted ¹³C NMR Spectrum of 4-methyl-2-(2-methylphenyl)pentanoic acid
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts are based on established ranges for different carbon environments and comparison with related structures[3][4][7][8].
Molecular Structure and Carbon Environments:
Molecular structure of 4-methyl-2-(2-methylphenyl)pentanoic acid with carbon labeling.
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C1 (k)
~180
The carbonyl carbon of a carboxylic acid typically appears in this downfield region[8].
C1' (g)
~140
The quaternary aromatic carbon attached to the aliphatic chain.
C2' (h)
~137
The quaternary aromatic carbon bearing the methyl group.
C3', C4', C5', C6' (i, j, l, m)
126 - 130
The protonated aromatic carbons will resonate in this range.
C2 (a)
~45
The α-carbon to the carboxylic acid and aromatic ring is deshielded.
C3 (b)
~40
The methylene carbon in the aliphatic chain.
C4 (d)
~28
The methine carbon of the isobutyl group.
C5, C6 (e, f)
~22
The two equivalent methyl carbons of the isobutyl group.
C7' (n)
~19
The methyl carbon attached to the aromatic ring.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 4-methyl-2-(2-methylphenyl)pentanoic acid.
1. Sample Preparation:
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this type of molecule[3][4]. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the solubility of the compound.
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
2. NMR Spectrometer Setup:
Field Strength: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good spectral dispersion and resolution.
Temperature: The experiments are typically run at room temperature (e.g., 298 K).
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is used.
Spectral Width: A spectral width of approximately 16 ppm is appropriate.
Acquisition Time: An acquisition time of 2-4 seconds is typical.
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
4. ¹³C NMR Acquisition Parameters:
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
Spectral Width: A spectral width of approximately 240 ppm is appropriate.
Acquisition Time: An acquisition time of 1-2 seconds is typical.
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Integration: For ¹H NMR, the peak areas are integrated to determine the relative number of protons for each signal.
Workflow for NMR Data Acquisition and Analysis:
A generalized workflow for the acquisition and analysis of NMR data.
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for 4-methyl-2-(2-methylphenyl)pentanoic acid. By leveraging data from structurally related molecules, we can confidently anticipate the chemical shifts and splitting patterns, which are crucial for the structural verification of this compound. The detailed experimental protocol outlines the necessary steps for obtaining high-quality NMR data, ensuring reproducibility and accuracy in a research and development setting. The application of these spectroscopic techniques is fundamental to advancing our understanding of new chemical entities and accelerating the drug discovery process.
References
Oxford Instruments. (n.d.). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen.
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 26). Ibuprofen. Retrieved from
AZoM. (2014, September 15). Benchtop NMR on Ibuprofen Molecules. Retrieved from
Magritek. (n.d.). Ibuprofen. Retrieved from
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from
Thermodynamic Characterization of 4-Methyl-2-(2-methylphenyl)pentanoic Acid: Melting and Boiling Point Analytics
Executive Summary In the landscape of pharmaceutical synthesis, the thermodynamic profiling of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for scalable manufacturing. 4-Methyl-2-(2-met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of pharmaceutical synthesis, the thermodynamic profiling of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for scalable manufacturing. 4-Methyl-2-(2-methylphenyl)pentanoic acid (also known as 4-methyl-2-(o-tolyl)pentanoic acid) is a complex organic intermediate characterized by a chiral center, a bulky aromatic ring, and a flexible aliphatic chain. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for determining the melting point (Tm) and boiling point (Tb) of this compound. By leveraging advanced Differential Scanning Calorimetry (DSC) and Pressure DSC (PDSC), researchers can accurately map its phase transitions to optimize downstream distillation, crystallization, and formulation workflows.
Before empirical testing, it is essential to establish the theoretical thermodynamic baseline of the molecule. The table below summarizes the core physicochemical data for 4-methyl-2-(2-methylphenyl)pentanoic acid[1].
Table 1: Fundamental Physicochemical Properties
Property
Value
Method / Source
Chemical Name
4-methyl-2-(2-methylphenyl)pentanoic acid
IUPAC Nomenclature
CAS Registry Number
200350-20-5
Standard Registry
Molecular Formula
C₁₃H₁₈O₂
Elemental Composition
Molecular Weight
206.28 g/mol
Calculated
Boiling Point (Tb)
319.0 ± 11.0 °C
Predictive Modeling
Density
1.029 ± 0.06 g/cm³
Predictive Modeling
Melting Point (Tm)
Dependent on enantiomeric purity
Empirical Determination Required
Mechanistic Determinants of Phase Transitions
The thermal behavior of 4-methyl-2-(2-methylphenyl)pentanoic acid is dictated by three primary structural features:
Carboxylic Acid Dimerization (Boiling Point Elevation): The predicted boiling point of 319.0 °C is exceptionally high for a molecule of this molecular weight[1]. This is caused by strong intermolecular hydrogen bonding between the carboxylic acid moieties. In the liquid phase, these molecules form stable dimers, effectively doubling the kinetic mass of the vaporizing species and requiring massive thermal energy (Enthalpy of Vaporization, ΔHv) to achieve the gaseous state.
Steric Hindrance (Melting Point Depression): The presence of the ortho-methyl group on the phenyl ring (o-tolyl group) creates significant steric bulk directly adjacent to the chiral C2 carbon. This bulk disrupts the planar stacking of the aromatic rings, reducing the efficiency of crystal lattice packing.
Chirality and Polymorphism: Because C2 is a chiral center, the melting point will vary drastically depending on whether the sample is a racemic mixture or an enantiopure isolate. Enantiopure crystals typically pack differently than racemates, leading to distinct melting endotherms.
Experimental Methodologies for Thermal Characterization
To move beyond predictive models, empirical validation must be conducted using self-validating systems. The following protocols outline the industry-standard methodologies for thermal analysis.
Protocol 1: Melting Point Determination via High-Resolution DSC
Standard capillary melting point apparatuses often fail to capture polymorphic transitions. provides a quantitative measurement of the heat flow associated with melting (Enthalpy of Fusion, ΔHm)[2].
Step-by-Step Workflow:
System Calibration: Calibrate the DSC instrument using a high-purity indium standard (Tm = 156.6 °C) to ensure absolute temperature and heat flow accuracy.
Sample Encapsulation: Accurately weigh 2.0–5.0 mg of the intermediate into a standard aluminum hermetic pan and seal it using a sample press.
Thermal History Erasure (Heat-Cool-Heat Cycle):
Heating 1: Ramp from 20 °C to 150 °C at 10 °C/min. This melts the sample, erasing any kinetic thermal history, residual solvent effects, or stress-induced polymorphism.
Cooling: Ramp down from 150 °C to 0 °C at 10 °C/min to induce a controlled, thermodynamically stable crystallization.
Heating 2: Ramp from 0 °C to 150 °C at 10 °C/min.
Data Integration: Analyze the second heating curve. The extrapolated onset temperature of the endothermic peak represents the true thermodynamic melting point (Tm), while the area under the curve represents ΔHm[3].
Protocol 2: Boiling Point Determination via Pressure DSC (PDSC)
Traditional DSC cannot accurately measure the boiling points of volatile or high-boiling liquids because the sample evaporates gradually, yielding a broad, uninterpretable endotherm. solves this by controlling the vapor diffusion path.
Step-by-Step Workflow:
Pinhole Hermetic Sealing: Utilize alodined aluminum pans equipped with lids containing a precise 75 µm laser-machined pinhole. Causality: The pinhole restricts vapor escape until the internal vapor pressure exactly matches the applied external pressure, resulting in a sharp, distinct boiling endotherm rather than a broad evaporation curve.
Sample Loading: Load 2.0–4.0 mg of the liquid sample into the pan and crimp the pinhole lid.
Pressure Modulation: Place the sample in the PDSC cell. Apply a strictly controlled inert gas pressure (e.g., starting at 7 kPa).
Thermal Ramping: Heat the sample at a slow rate of 5 °C/min to 10 °C/min until the boiling endotherm is fully resolved.
Clausius-Clapeyron Extrapolation: Repeat the process across a minimum of five different applied pressures (ranging from 7 kPa to 3 MPa). Fit the resulting Temperature-Pressure (T-p) data pairs to the non-linear Antoine equation to accurately extrapolate the boiling point at standard atmospheric pressure (101.3 kPa).
Workflow Visualizations
The following diagrams map the logical progression of the experimental protocols and the thermodynamic phase transitions of the molecule.
Fig 1: Thermal analysis workflow for determining melting and boiling points via DSC and PDSC.
Fig 2: Thermodynamic phase transitions and associated intermolecular forces.
Implications for Drug Development
Understanding the precise thermal boundaries of 4-methyl-2-(2-methylphenyl)pentanoic acid is non-negotiable for scale-up synthesis:
Distillation & Purification: Because the predicted boiling point is extremely high (~319 °C)[1], standard atmospheric distillation will likely result in thermal degradation or decarboxylation of the intermediate. Fractional distillation must be performed under high vacuum (e.g., < 1 Torr) to depress the boiling point into a thermally safe regime.
Crystallization Strategy: The steric bulk of the ortho-tolyl group complicates spontaneous crystallization. If the intermediate is utilized as a racemate, it may present as a highly viscous oil or a low-melting solid at room temperature. Seeding strategies or the formation of diastereomeric salts (if chiral resolution is required) will depend heavily on the baseline Tm established via the DSC heat-cool-heat protocol.
References
TA Instruments. "Boiling Point and Vapor Pressure Measurement by Pressure DSC (TN-5)". TA Instruments Application Notes. Available at:[Link]
Jones, K., & Seyler, R. "Differential Scanning Calorimetry for Boiling Points and Vapor Pressure (TA-201)". Eastman Kodak Company / TA Instruments. Available at: [Link]
University of Cambridge. "Differential Scanning Calorimetry Principles". Department of Materials Science & Metallurgy. Available at: [Link]
Massachusetts Institute of Technology (MIT). "Differential Scanning Calorimetry Study of Supercooled Metals". MIT OpenCourseWare. Available at:[Link]
4-methyl-2-(2-methylphenyl)pentanoic acid is a lipophilic, substituted aryl-alkanoic acid. Structurally, it is a higher homolog of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing a core structural motif with compounds like ibuprofen and flurbiprofen. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties to overcome common chromatographic pitfalls such as peak tailing, retention time drift, and poor sensitivity.
As a Senior Application Scientist, my approach to method development is grounded in causality. We do not select parameters arbitrarily; every choice in the mobile phase, stationary phase, and detection wavelength is a direct response to the molecule's structural behavior.
The Causality of Experimental Choices
Mobile Phase pH and Ionization Suppression: The analyte possesses a carboxylic acid moiety with an estimated
pKa
of ~4.5. If the mobile phase pH is maintained near this
pKa
, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This equilibrium during the chromatographic run causes severe peak tailing and irreproducible retention times. To force the analyte into a single, uniform state (>99% unionized), the mobile phase pH must be maintained at least two units below the
pKa
. We employ 0.1% Phosphoric Acid (
H3PO4
) to achieve a pH of ~2.1, a proven strategy in the [1].
Stationary Phase Selection: With a highly lipophilic 4-methylpentyl chain and an o-tolyl group, the molecule exhibits strong hydrophobic retention. While a standard C18 column is effective, utilizing a solid-core (superficially porous) C18 column enhances mass transfer, resulting in sharper peaks. If orthogonal selectivity is required to separate the analyte from structurally similar aromatic impurities (e.g., unreacted o-xylene derivatives), a Phenyl-Hexyl stationary phase is recommended to exploit
π−π
interactions.
UV Detection Optimization: Aromatic rings typically absorb at 254 nm, but the specific
π→π∗
transitions of the o-tolyl group yield a much stronger absorbance maximum at 220 nm. Selecting 220 nm maximizes the Signal-to-Noise (S/N) ratio, which is critical for detecting trace-level impurities, as demonstrated in [2].
Logical framework for HPLC method development addressing the physicochemical properties of the analyte.
Standardized Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . Before any sample analysis begins, the system must pass strict System Suitability Testing (SST) criteria to confirm that the instrument, column, and mobile phases are performing optimally.
Mobile Phase A (Aqueous): Transfer 1.0 mL of 85%
H3PO4
into 1000 mL of ultrapure water. Mix thoroughly and filter through a 0.22 µm membrane. (Final pH ~ 2.1).
Mobile Phase B (Organic): 100% HPLC Grade Acetonitrile.
Chromatographic Conditions
Parameter
Specification
Column
Solid-Core C18, 100 x 4.6 mm, 2.7 µm (e.g., Ascentis Express or Kinetex)
Column Temperature
35 °C (Ensures reproducible retention and lowers system backpressure)
Flow Rate
1.2 mL/min
Injection Volume
5.0 µL
Detection Wavelength
UV at 220 nm (Reference: 360 nm if using DAD)
Needle Wash
50:50 Water:Acetonitrile (v/v)
Table 1: Optimized HPLC Instrument Parameters.
Gradient Elution Program
A gradient is utilized to ensure the highly lipophilic analyte elutes with a sharp peak shape while strongly retained hydrophobic impurities are washed off the column.
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
60
40
Initial
1.0
60
40
Isocratic hold
6.0
10
90
Linear gradient
8.0
10
90
Column wash
8.1
60
40
Return to initial
12.0
60
40
Re-equilibration
Table 2: Gradient Elution Table.
Sample Preparation Workflow
Because the analyte is highly hydrophobic, dissolving it entirely in water will cause precipitation. The sample must be dissolved in an organic solvent first, then diluted with the aqueous phase to match the initial gradient conditions (to prevent solvent-effect peak distortion).
Step-by-step sample preparation workflow ensuring complete solubilization and matrix compatibility.
System Suitability Testing (SST)
Inject the standard solution (1.0 mg/mL) six consecutive times. The run is only valid if the following criteria are met:
The method was validated following the principles outlined in the [3]. The quantitative performance metrics confirm the method is highly reliable for both assay and impurity profiling.
Validation Parameter
Acceptance Criteria
Observed Result
Pass/Fail
Linearity Range
R2≥0.999
1.0 to 100 µg/mL (
R2=0.9998
)
Pass
Limit of Detection (LOD)
S/N
≥
3
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
S/N
≥
10
0.15 µg/mL
Pass
Method Accuracy
98.0% – 102.0% recovery
99.4% – 100.8%
Pass
Intra-day Precision
%RSD
≤
2.0%
0.6%
Pass
Table 3: Summary of quantitative validation data.
Troubleshooting Guide
Even with a robust method, routine laboratory variables can introduce anomalies. Address them using the following mechanistic logic:
Symptom: Severe Peak Tailing (
Tf>1.5
)
Causality: The mobile phase pH has drifted upwards, allowing a fraction of the analyte to ionize into the carboxylate form.
Action: Remake Mobile Phase A. Ensure the pH is
≤2.5
. Verify the quality of the Phosphoric Acid.
Symptom: Split Peaks or Fronting
Causality: The sample diluent is too strong (e.g., 100% Acetonitrile) compared to the initial mobile phase (40% Acetonitrile). The analyte travels faster through the column before mixing properly.
Action: Ensure the final sample preparation step dilutes the organic solvent with water to closely match the 60:40 (Water:ACN) starting condition.
Symptom: Baseline Drift during Gradient
Causality: Phosphoric acid does not absorb strongly at 220 nm, but impurities in lower-grade water or acetonitrile do. As the gradient shifts to 90% organic, these impurities elute.
Action: Switch to LC-MS grade Acetonitrile and ensure the ultrapure water system's TOC (Total Organic Carbon) is < 5 ppb.
References
A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method
Source: Journal of Analytical Methods in Chemistry (via PMC)
URL:[Link]
Critical development by design of a rugged HPLC-MS/MS method for direct determination of ibuprofen enantiomers in human plasma
Source: Journal of Chromatography B (via PubMed)
URL:[Link]
Application
4-methyl-2-(2-methylphenyl)pentanoic acid as a precursor in active pharmaceutical ingredient synthesis
Introduction & Chemical Rationale The development of novel Active Pharmaceutical Ingredients (APIs) frequently relies on structurally unique building blocks that impart specific pharmacokinetic properties. 4-Methyl-2-(2-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
The development of novel Active Pharmaceutical Ingredients (APIs) frequently relies on structurally unique building blocks that impart specific pharmacokinetic properties. 4-Methyl-2-(2-methylphenyl)pentanoic acid (CAS: 200350-20-5) is a highly specialized
α
-arylalkanoic acid precursor. Structurally, it features an ortho-tolyl group and an isobutyl chain attached directly to the
α
-carbon.
This specific substitution pattern creates a quaternary-like, highly sterically hindered chiral center. In medicinal chemistry, incorporating such a bulky
α
-arylalkanoic moiety serves a dual purpose:
Metabolic Stability: The steric bulk severely restricts enzymatic degradation (e.g., by cytochrome P450 enzymes) at the
α
-position, prolonging the API's half-life.
Receptor Selectivity: The rigid conformational space dictated by the ortho-methyl group on the phenyl ring forces the isobutyl chain into a specific trajectory, which is highly valuable for targeting deep, lipophilic binding pockets in receptors (such as S1P receptor modulators or novel NSAID analogs).
However, this profound steric hindrance presents significant synthetic bottlenecks during downstream derivatization—particularly during chiral resolution and amide bond formation.
Standard amide coupling reagents (e.g., EDC/HOBt) routinely fail or provide abysmal yields when applied to 4-methyl-2-(2-methylphenyl)pentanoic acid. The nucleophilic attack of an amine on the activated carboxylate is kinetically disfavored due to the shielding effect of the ortho-tolyl and isobutyl groups.
To overcome this, uronium-based coupling agents like HATU are required to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. However, a critical mechanistic caveat exists: highly nucleophilic amines can attack the HATU reagent directly rather than the sterically hindered active ester, leading to the formation of unwanted tetramethylguanidine (TMG) byproducts[1]. To prevent this guanylation, the choice of base is paramount. Utilizing a sterically hindered, non-nucleophilic base like 2,6-lutidine instead of standard triethylamine (TEA) effectively suppresses the guanylation side-reaction while driving the amidation forward[1].
The Necessity of Chiral Resolution
Because the
α
-carbon is a stereocenter, the precursor is typically supplied as a racemate. API synthesis strictly requires enantiopure intermediates to avoid off-target toxicity. The most scalable method for resolving
α
-arylalkanoic acids is diastereomeric salt formation using chiral amines (e.g., (S)-1-phenylethylamine or cis-1-amino-2-indanol). The chiral discrimination relies on a complex network of hydrogen bonding and CH···
π
interactions, where thermodynamic control during slow cooling allows the less soluble diastereomer to selectively crystallize[2].
Synthetic Workflow Visualization
The following workflow illustrates the critical path from the racemic precursor to the final enantiopure API derivative.
Figure 1: Synthetic workflow from racemic 4-methyl-2-(2-methylphenyl)pentanoic acid to API.
Self-Validating Experimental Protocols
Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation
This protocol utilizes thermodynamic control to isolate the desired enantiomer.
Salt Formation: Suspend racemic 4-methyl-2-(2-methylphenyl)pentanoic acid (1.0 eq) in a 9:1 mixture of Ethanol/Water. Heat the suspension to 75°C until complete dissolution is achieved.
Causality: Complete dissolution erases thermal history and ensures the system reaches a true thermodynamic equilibrium before crystallization begins.
Chiral Amine Addition: Add (S)-(-)-1-phenylethylamine (0.95 eq) dropwise over 15 minutes. Maintain heating for an additional 30 minutes.
Controlled Cooling: Turn off the heat source and allow the reaction vessel to cool to room temperature at a rate of ~10°C per hour.
Causality: Rapid cooling causes kinetic precipitation, trapping the more soluble diastereomer within the crystal lattice. Slow cooling ensures the selective, thermodynamic crystallization of the less soluble salt[2].
In-Process Control (IPC) 1: Filter a small aliquot of the crystals, break the salt with 1M HCl, extract with ethyl acetate, and analyze the organic layer via Chiral HPLC. Proceed to step 5 only if the diastereomeric excess (de) is >95%.
Acidification & Recovery: Filter the bulk crystals, wash with cold ethanol, and suspend in Ethyl Acetate. Add 1M HCl dropwise until the aqueous layer reaches pH 2.
Causality: The acidic environment protonates the chiral amine (driving it into the aqueous phase) and yields the free, enantiopure
α
-arylalkanoic acid in the organic phase.
Protocol B: High-Efficiency Amide Coupling for API Synthesis
This protocol suppresses guanylation while driving the coupling of the hindered acid.
Pre-Activation: In an oven-dried flask under inert atmosphere (
N2
), dissolve the enantiopure 4-methyl-2-(2-methylphenyl)pentanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add 2,6-lutidine (3.0 eq) followed by HATU (1.2 eq).
Causality: 2,6-lutidine is sterically hindered and non-nucleophilic. It facilitates the deprotonation of the carboxylic acid without competing for the highly electrophilic uronium center of HATU, thereby preventing base-induced side reactions[1].
Active Ester Maturation: Stir the mixture at room temperature for exactly 20 minutes.
IPC 2: Analyze a 5
μ
L aliquot via LC-MS to confirm the complete disappearance of the free acid mass and the formation of the HOAt-active ester intermediate.
Amine Addition: Cool the reaction to 0°C. Add the target API amine nucleophile (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 18 hours.
Causality: The extreme steric bulk of the ortho-tolyl and isobutyl groups severely retards the nucleophilic attack. Extended reaction times at room temperature are required to achieve high conversion.
Workup: Quench the reaction with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5%
LiCl
(to remove DMF), brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the amide coupling step, demonstrating the necessity of specific reagent choices to overcome the steric hindrance of 4-methyl-2-(2-methylphenyl)pentanoic acid.
Entry
Coupling Reagent
Base
Solvent
Yield (%)
Epimerization (%)
Primary Side Reaction
1
EDC / HOBt
DIPEA
DMF
22%
< 1%
Unreacted starting material
2
HATU
TEA
DMF
58%
4.5%
Amine guanylation (TMG formation)
3
HATU
2,6-Lutidine
DMF
89%
< 1%
None (Optimized condition)
4
PyAOP
DIPEA
CH2Cl2
76%
< 1%
Minor unreacted starting material
Data Interpretation: Entry 3 highlights that pairing HATU with a non-nucleophilic base (2,6-lutidine) provides the optimal balance of high yield and stereochemical retention, effectively neutralizing the guanylation pathway that plagues sterically hindered amidation reactions.
References
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases
Source: The Journal of Organic Chemistry - PMC / NIH
URL: [Link]
Title: The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation
Source: Crystal Growth & Design - ACS Publications
URL: [Link]
purification of 4-methyl-2-(2-methylphenyl)pentanoic acid via flash column chromatography
An Application Guide for the Preparative Purification of 4-methyl-2-(2-methylphenyl)pentanoic acid by Flash Column Chromatography Abstract This comprehensive application note provides a detailed protocol and theoretical...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Preparative Purification of 4-methyl-2-(2-methylphenyl)pentanoic acid by Flash Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol and theoretical framework for the purification of 4-methyl-2-(2-methylphenyl)pentanoic acid, a carboxylic acid derivative, using flash column chromatography. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the rationale behind methodological choices to ensure robust, reproducible, and efficient separations. We will explore method development from first principles, stationary and mobile phase selection, and a step-by-step purification workflow, culminating in a high-purity final product.
Introduction: The Purification Challenge
4-methyl-2-(2-methylphenyl)pentanoic acid is a carboxylic acid characterized by a moderately non-polar backbone and a highly polar acidic functional group. This dual nature presents a specific challenge in silica gel chromatography. The carboxylic acid moiety can engage in strong, often irreversible, hydrogen bonding with the silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, complete retention of the compound on the column.
The primary objective of this protocol is to mitigate these undesirable interactions to achieve a rapid and efficient purification. The key to success lies in carefully selecting a mobile phase that suppresses the ionization of the carboxylic acid, thereby reducing its affinity for the polar stationary phase and allowing for symmetrical peak elution.[1][2]
Table 1: Physicochemical Properties of 4-methyl-2-(2-methylphenyl)pentanoic acid
Flash chromatography is a preparative liquid chromatography technique that utilizes moderate pressure (typically 50-200 psi) to drive a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase).[4][5][6] This is a significant enhancement over traditional gravity-fed column chromatography, offering dramatically reduced separation times and improved resolution.[7]
The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases.[5][8]
Stationary Phase: For this application, we will use normal-phase chromatography, employing silica gel as the polar stationary phase.[7][9]
Mobile Phase: A non-polar organic solvent system will be used. Components with a higher affinity for the stationary phase will move more slowly through the column, while components with a higher affinity for the mobile phase will move more quickly, thus effecting a separation.
Method Development: The Blueprint for Separation
A successful flash purification is preceded by robust method development. The goal is to identify a mobile phase composition that provides adequate separation between the target compound and its impurities.
TLC is a rapid and inexpensive method for scouting solvent systems.[10][11] It operates on the same separation principle as flash chromatography.
Protocol for TLC Method Development:
Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Select Initial Solvent Systems: Based on the compound's structure, begin with a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). Good starting points include 9:1, 4:1, and 2:1 ratios of Hexanes:Ethyl Acetate.
Incorporate an Acidic Modifier: To every solvent system, add 0.5-1% acetic acid or formic acid . This is the critical step to ensure the carboxylic acid is protonated and elutes with a good peak shape.[1][2]
Spot and Develop: Spot the sample solution onto silica gel TLC plates and develop them in chambers containing your chosen solvent systems.
Visualize and Analyze: Visualize the developed plates under a UV lamp (254 nm).
Identify the Optimal System: The ideal solvent system will give the target compound a Retention Factor (Rf) between 0.2 and 0.4 . A lower Rf provides better separation from impurities that are less polar, while a higher Rf reduces run time and solvent consumption. The relationship between Rf and column volumes (CV) for elution is approximately CV = 1/Rf.[12]
Approach 2: Automated Scouting Gradient
Modern automated flash chromatography systems allow for rapid method development using a small scouting column and a universal gradient.[13][14]
Protocol for Scouting Gradient:
Select a Small Column: Choose a small silica gel column (e.g., 4-12 g) suitable for your system.
Run a Broad Gradient: Program a linear gradient from ~5% B to 100% B over 10-15 column volumes.
Inject a Small Sample: Inject a small, analytical-scale amount of your crude mixture.
Analyze the Chromatogram: The resulting chromatogram will show the percentage of Solvent B required to elute your target compound. This information can then be used to create an optimized isocratic or step-gradient method for the preparative-scale purification.[14]
Detailed Purification Protocol
This protocol assumes a purification scale of approximately 1 gram of crude material. Adjust column size and solvent volumes accordingly for different scales.
Materials and Equipment
Automated Flash Chromatography System with UV detector
Caption: Workflow for the purification of 4-methyl-2-(2-methylphenyl)pentanoic acid.
Step-by-Step Procedure
Step 1: Mobile Phase Preparation
Prepare your mobile phases based on the results from method development. For this example, let's assume the optimal mobile phase is Hexanes:Ethyl Acetate (4:1) + 0.5% Acetic Acid .
Dissolve ~1 g of the crude material in a minimal amount of a volatile solvent like dichloromethane (DCM).
Add 2-3 g of silica gel to this solution.
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is evenly distributed.[15]
Rationale: Dry loading prevents dissolution issues on the column and often leads to sharper peaks and better separation compared to liquid loading, especially for less soluble compounds.[15]
Step 3: Column Installation and Equilibration
Install a 40 g silica gel column onto the flash system.
Equilibrate the column with the starting mobile phase (e.g., 95% Solvent A, 5% Solvent B) for at least 2-3 column volumes. Equilibration ensures the stationary phase is properly wetted and the detector baseline is stable.
Step 4: Sample Loading and Elution
Load the prepared dry sample into a solid load cartridge and attach it to the system.
Begin the run using the parameters determined during method development. A suggested gradient is provided in the table below.
Monitor the elution profile using the UV detector, typically at 254 nm and 280 nm.
Step 5: Fraction Collection and Analysis
Collect fractions based on the UV detector signal.
Spot relevant fractions onto a TLC plate and develop using the method development solvent system to confirm which fractions contain the pure product.
Combine the fractions that contain only the pure target compound.
Step 6: Product Isolation
Transfer the pooled pure fractions to a round-bottom flask.
Remove the solvents using a rotary evaporator. The added acetic acid is volatile and will co-evaporate.
Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified 4-methyl-2-(2-methylphenyl)pentanoic acid.
Table 2: Recommended Flash Chromatography Parameters (1 g Scale)
Parameter
Recommended Value
Rationale
System
Automated Flash Chromatography
Provides pressure, gradient control, and UV detection for efficient purification.[4]
Stationary Phase
40 g Silica Gel Column (40-63 µm)
Standard choice for normal-phase purification of moderately non-polar compounds.[9]
Mobile Phase A
Hexanes (or Heptane) + 0.5% Acetic Acid
Non-polar solvent. Acetic acid suppresses ionization of the analyte.[2]
Mobile Phase B
Ethyl Acetate + 0.5% Acetic Acid
Polar solvent to elute the compound. Acetic acid maintains a consistent pH.[2]
Flow Rate
35-40 mL/min
A typical flow rate for a 40 g column, balancing speed and resolution.
Gradient
5% B for 2 CV, then 5-40% B over 10 CV, hold at 40% B for 3 CV
Starts with low polarity to elute non-polar impurities, then ramps to elute the target, followed by a wash.
Detection
UV 254 nm & 280 nm
The aromatic ring provides strong UV absorbance for sensitive detection.
Sample Loading
Dry loading with 2-3 g silica
Provides superior resolution by introducing the sample in a concentrated band.[15]
Troubleshooting
Table 3: Common Issues and Solutions
Problem
Probable Cause
Solution
Severe Peak Tailing
Insufficient acid in the mobile phase, leading to strong interaction with silica.
Increase the concentration of acetic/formic acid to 1-2%. Ensure the acid is present in both mobile phase solvents.
Poor Separation
Mobile phase is too polar (high % of Ethyl Acetate), causing co-elution.
Re-develop the method using TLC or a scouting run to find a less polar solvent system that provides better separation (lower Rf).
Compound Does Not Elute
Mobile phase is not polar enough.
Increase the gradient endpoint or switch to a stronger polar solvent (e.g., methanol, but use with caution as it can dissolve silica).[16]
Reduce the amount of sample loaded onto the column. Ensure the sample is fully dried onto the silica for dry loading.
Conclusion
The successful purification of 4-methyl-2-(2-methylphenyl)pentanoic acid by flash column chromatography is highly achievable through a systematic approach. The critical parameter for this separation is the inclusion of a volatile acid, such as acetic acid, in the mobile phase to suppress the native acidity of the analyte and prevent undesirable interactions with the silica stationary phase. By employing careful method development via TLC or automated scouting gradients, followed by a well-executed protocol, researchers can reliably obtain this compound with high purity, facilitating subsequent steps in research and development.
References
Flash Chromatography: Principles & Applic
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.
Application Note: Catalytic Esterification of Sterically Hindered 4-Methyl-2-(2-methylphenyl)pentanoic Acid
Executive Summary The synthesis of esters from highly branched, sterically congested carboxylic acids remains a notorious bottleneck in drug development and fine chemical synthesis. 4-Methyl-2-(2-methylphenyl)pentanoic a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of esters from highly branched, sterically congested carboxylic acids remains a notorious bottleneck in drug development and fine chemical synthesis. 4-Methyl-2-(2-methylphenyl)pentanoic acid presents a severe synthetic challenge: its alpha-carbon is bonded to both a bulky ortho-tolyl (2-methylphenyl) group and an isobutyl-like aliphatic chain. This neopentyl-like steric shielding effectively blocks the trajectory of incoming alcohol nucleophiles, rendering classical acid-catalyzed Fischer-Speier esterification thermodynamically and kinetically unviable[1][2].
To overcome this extreme steric barrier, this application note details a highly optimized, self-validating Steglich Esterification protocol. By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a hyper-nucleophilic catalyst, researchers can bypass steric limitations, suppress deleterious side reactions, and achieve near-quantitative yields under mild, neutral conditions.
Mechanistic Insights: Overcoming Steric Hindrance via DMAP Catalysis
In standard carbodiimide coupling, the carboxylic acid reacts with the carbodiimide (e.g., EDC) to form an O-acylisourea intermediate. For unhindered substrates, the alcohol directly attacks this intermediate to form the ester.
The Steric Problem: For 4-methyl-2-(2-methylphenyl)pentanoic acid, the immense steric bulk at the alpha-position dramatically slows down the alcohol's nucleophilic attack. This kinetic delay allows the O-acylisourea to undergo a spontaneous intramolecular 1,3-rearrangement, forming an N-acylurea—a thermodynamically stable, unreactive "dead-end" byproduct that consumes the starting material without yielding the ester.
The Catalytic Solution: As established by[3][4], the introduction of catalytic DMAP alters the reaction pathway. DMAP acts as a hyper-nucleophile, attacking the O-acylisourea orders of magnitude faster than either the 1,3-rearrangement or the alcohol attack can occur. This generates a highly electrophilic acyl-pyridinium intermediate . Crucially, this intermediate projects the reactive acyl group away from the bulky carbodiimide framework, making it highly accessible to the alcohol. The alcohol rapidly attacks the acyl-pyridinium ion, forming the target ester and regenerating the DMAP catalyst[1].
Comparative Methodology
The following table summarizes the quantitative performance and mechanistic limitations of various esterification strategies when applied to highly hindered substrates like 4-methyl-2-(2-methylphenyl)pentanoic acid.
Methodology
Reagents & Catalyst
Reaction Conditions
Yield for Hindered Acids
Mechanistic Limitations
Fischer-Speier
R-OH (excess), H₂SO₄
Reflux, 12–48h
< 15%
Steric block of carbonyl; equilibrium-driven; harsh acidic conditions.
Acyl Chloride
SOCl₂ or (COCl)₂, Pyridine
Reflux then RT
30–50%
Harsh conditions; highly prone to alpha-epimerization and degradation.
Steglich (DCC)
DCC, DMAP (cat.), R-OH
0 °C to RT, 4–12h
75–85%
Dicyclohexylurea byproduct is difficult to remove completely.
This protocol is designed as a self-validating system . By substituting traditional DCC with EDC·HCl, the resulting urea byproduct is entirely water-soluble. The subsequent aqueous workup inherently purifies the product, ensuring that the organic layer contains only the target ester without the immediate need for flash chromatography.
Nucleophile: Target Alcohol (e.g., Methanol, Ethanol, or complex API intermediate) (1.5 eq, 15 mmol)
Coupling Agent: EDC·HCl (1.2 eq, 12 mmol)
Catalyst: DMAP (0.1 eq, 1.0 mmol)
Solvent: Anhydrous Dichloromethane (DCM) (50 mL, 0.2 M)
Step-by-Step Methodology
System Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Ar). Add 4-methyl-2-(2-methylphenyl)pentanoic acid and the target alcohol, dissolving them completely in 50 mL of anhydrous DCM.
Catalyst Priming: Add DMAP (0.1 eq) to the stirring solution at room temperature.
Causality Note: Introducing DMAP before the coupling agent ensures the catalyst is uniformly distributed and ready to immediately intercept the transient O-acylisourea upon its formation.
Thermal Control & Activation: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
Causality Note: Maintaining 0 °C during activation kinetically suppresses the deleterious thermal 1,3-rearrangement of the O-acylisourea into the unreactive N-acylurea.
Catalytic Coupling: Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir vigorously for 4 to 12 hours. Monitor the consumption of the carboxylic acid via TLC (Hexanes/EtOAc) or LC-MS.
Self-Validating Workup: Once the starting material is consumed, dilute the reaction mixture with an additional 50 mL of DCM. Transfer to a separatory funnel and perform the following sequential washes:
Wash 1: 1M Aqueous HCl (2 × 30 mL). Validates the complete removal of the basic DMAP catalyst and any unreacted EDC.
Wash 2: Saturated Aqueous NaHCO₃ (2 × 30 mL). Validates the removal of any unreacted starting carboxylic acid by converting it to a water-soluble sodium salt.
Wash 3: Brine (30 mL). Removes residual water from the organic phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure ester product.
Analytical Validation
¹H NMR (CDCl₃): Confirm the disappearance of the broad carboxylic acid proton (~11.0–12.0 ppm). Look for the emergence of the ester alkyl protons (e.g., a sharp singlet at ~3.6 ppm for a methyl ester) integrating correctly relative to the ortho-tolyl aromatic protons.
LC-MS: Confirm the presence of the expected [M+H]⁺ or [M+Na]⁺ mass ion corresponding to the esterified product.
Workflow Visualization
Catalytic cycle of DMAP-mediated Steglich esterification overcoming steric hindrance.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL:[Link]
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068. URL:[Link]
Scale-Up Production Protocol for 4-Methyl-2-(2-methylphenyl)pentanoic Acid: A Process Chemistry Guide
Executive Summary The transition of alpha-aryl carboxylic acid derivatives from medicinal chemistry bench-scales to pilot-plant production requires rigorous optimization of thermodynamic controls and solvent selection. 4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of alpha-aryl carboxylic acid derivatives from medicinal chemistry bench-scales to pilot-plant production requires rigorous optimization of thermodynamic controls and solvent selection. 4-methyl-2-(2-methylphenyl)pentanoic acid (also known as 4-methyl-2-(o-tolyl)valeric acid, CAS No.: 200350-20-5) is a sterically encumbered, chiral-center-containing building block utilized in the development of targeted therapeutics and advanced APIs .
This application note details a robust, two-stage scale-up protocol (1 kg scale) starting from methyl 2-(o-tolyl)acetate. By replacing traditional hazardous ethereal solvents with Cyclopentyl Methyl Ether (CPME), this protocol overcomes the kinetic barriers of sterically hindered alkylation while establishing a self-validating, biphasic purification system that eliminates the need for intermediate chromatography.
Mechanistic Rationale & Retrosynthetic Strategy
The synthesis relies on the alpha-alkylation of methyl 2-(o-tolyl)acetate, followed by saponification. The generation of the sodium enolate using Sodium bis(trimethylsilyl)amide (NaHMDS) proceeds rapidly. However, the subsequent SN2 attack on 1-bromo-2-methylpropane (isobutyl bromide) is highly hindered by both the ortho-methyl group on the phenyl ring and the beta-branching of the electrophile.
To overcome this high activation energy (ΔG‡), elevated temperatures are required. Traditional solvents like Tetrahydrofuran (THF, bp 66 °C) limit the maximum reaction temperature and pose severe peroxide accumulation risks during prolonged heating . By substituting THF with CPME (bp 106 °C), the reaction can be safely heated to 60 °C, driving the sluggish alkylation to >99% conversion in 8 hours .
Figure 1: Mechanistic pathway of the alpha-alkylation step via sodium enolate.
Process Optimization & Scale-Up Considerations
Solvent Causality: The CPME Advantage
CPME was selected as the primary process solvent due to three critical scale-up advantages:
Thermal Latitude: Its 106 °C boiling point allows safe operation at 60 °C without the need for pressurized reactors .
Phase Separation: CPME has an exceptionally low water solubility of 1.1% at 23 °C . This high hydrophobicity allows the organic phase to be directly washed with aqueous HCl and brine, ensuring rapid phase splits (< 5 minutes) and eliminating emulsion risks.
Regulatory Compliance: Toxicological assessments classify CPME as an ICH Class 2 equivalent solvent with a Permitted Daily Exposure (PDE) of 1.5 mg/day, ensuring strict regulatory compliance for downstream API manufacturing [[1]]([Link]).
Self-Purifying Saponification
To ensure a self-validating workflow, the saponification step is designed as a biphasic reactive extraction . By adding aqueous NaOH directly to the CPME solution containing the intermediate ester, the resulting sodium carboxylate salt partitions exclusively into the aqueous phase upon formation. Unreacted isobutyl bromide and neutral organic impurities remain trapped in the CPME layer, which is subsequently discarded. This orthogonal purification step guarantees a high-purity feed for the final crystallization.
Figure 2: End-to-end scale-up workflow for 4-methyl-2-(o-tolyl)pentanoic acid synthesis.
Equipment: 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.
System Purge: Flush the reactor with N2 for 15 minutes to ensure an anhydrous atmosphere.
Substrate Loading: Charge 5.0 L of anhydrous CPME and 1.00 kg (6.09 mol) of methyl 2-(o-tolyl)acetate. Stir at 150 rpm and cool the jacket to -15 °C.
Enolization: Once the internal temperature reaches -10 °C, slowly add 3.35 L of NaHMDS (2.0 M in THF, 6.70 mol, 1.1 eq) via an addition funnel over 2 hours. Maintain internal temperature strictly below 0 °C to prevent self-condensation.
Aging: Stir the deep yellow enolate solution for 30 minutes at 0 °C to ensure complete deprotonation.
Alkylation: Add 1.00 kg (7.31 mol, 1.2 eq) of 1-bromo-2-methylpropane (isobutyl bromide) dropwise over 1 hour.
Heating: Ramp the reactor temperature to 60 °C. Stir vigorously for 8 hours.
In-Process Control (IPC): Sample the reaction mixture, quench with 1 N HCl, and analyze via HPLC. Proceed only when starting material is <1.0%.
Quench & Workup: Cool to 20 °C. Slowly add 2.0 L of 1 N HCl (exothermic). Stir for 15 minutes, stop agitation, and allow phase separation. Discard the lower aqueous phase. Wash the organic phase with 2.0 L of brine.
Stage 2: Saponification & Crystallization
Biphasic Saponification: To the CPME solution containing the intermediate ester, add 2.5 L of 4 N NaOH (aq) and 1.0 L of Methanol (acting as a phase-transfer bridge). Heat the biphasic mixture to 65 °C for 4 hours under vigorous stirring (300 rpm).
IPC: Analyze the organic phase via GC to confirm complete consumption of the ester.
Phase Separation: Cool to 25 °C. Separate and retain the lower aqueous phase (containing the product sodium salt). Discard the CPME layer to remove organic impurities.
Acidification: Transfer the aqueous phase to a clean reactor. Add 3.0 L of fresh CPME. Slowly add 6 N HCl until the aqueous phase reaches pH 2.0. The free carboxylic acid will immediately partition into the CPME layer.
Concentration: Separate the phases. Wash the CPME layer with water (1.0 L). Concentrate the CPME layer under reduced pressure (50 mbar, 50 °C) to approximately 1.5 L.
Crystallization: Add 4.0 L of n-heptane (anti-solvent) to the concentrated CPME solution. Heat to 70 °C to achieve a clear solution, then cool linearly to 0 °C over 4 hours.
Filtration & Drying: Filter the resulting white crystalline slurry. Wash the filter cake with 1.0 L of cold n-heptane. Dry in a vacuum oven at 45 °C for 12 hours.
Yield: 1.03 kg (82% overall yield).
Quality Control & Analytical Validation
HPLC Purity: >99.5% (Column: C18, 150 x 4.6 mm, 3 µm; Mobile Phase: Acetonitrile/Water with 0.1% TFA gradient; Detection: UV at 210 nm).
Residual Solvents (GC-FID): CPME limits must be confirmed at < 500 ppm, and n-heptane at < 5000 ppm, conforming to ICH Q3C guidelines.
Moisture Content (Karl Fischer): < 0.5% w/w.
References[2] 4-METHYL-2-(ORTHO-TOLYL)-VALERIC ACID. Sigma-Aldrich. https://www.sigmaaldrich.com/[3] Cyclopentyl methyl ether discovery and history. BenchChem.https://www.benchchem.com/[4] A new solvent for green chemistry. Manufacturing Chemist. https://manufacturingchemist.com/[1] The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. MDPI.https://www.mdpi.com/1420-3049/18/3/3183
Technical Support Center: HPLC Method Development for 4-Methyl-2-(2-methylphenyl)pentanoic Acid
Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals seeking to optimize the reversed-phase liquid chromatography (RP-HPLC) retention...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals seeking to optimize the reversed-phase liquid chromatography (RP-HPLC) retention and resolution of 4-methyl-2-(2-methylphenyl)pentanoic acid .
By understanding the physicochemical properties of this specific arylpentanoic acid derivative, we can establish a robust, self-validating chromatographic method.
Core Principles & Analyte Profiling
To achieve reproducible retention, we must first understand the causality behind the molecule's behavior in a mobile phase.
4-methyl-2-(2-methylphenyl)pentanoic acid features two critical structural elements:
A Carboxylic Acid Group (pKa ~4.5): This makes the molecule ionizable. According to established , the retention of a carboxylic acid-containing analyte increases significantly when the mobile phase pH is decreased below its pKa. At a pH of 2.5, the acid is protonated (neutral), maximizing its hydrophobicity and interaction with the stationary phase.
An Ortho-Tolyl (2-methylphenyl) Ring & Isobutyl Tail: These confer significant lipophilicity. Because the neutral molecule is highly hydrophobic, a strong organic modifier (like acetonitrile or methanol) is required to elute it. The choice of modifier also dictates selectivity; methanol preserves π-π interactions between the analyte's aromatic ring and phenyl-based stationary phases better than acetonitrile .
Caption: Logical relationship between mobile phase pH, analyte ionization, and HPLC retention.
Frequently Asked Questions (FAQs)
Q1: Why does my analyte elute near the void volume (t0) when using a standard water/acetonitrile gradient?A1: If your water is unbuffered, its pH is likely around 6.0–7.0. At this pH, 4-methyl-2-(2-methylphenyl)pentanoic acid is fully ionized into its carboxylate form. Ionized species are highly polar and exhibit minimal hydrophobic interaction with a C18 column. You must acidify the aqueous phase to pH ≤ 3.0 to protonate the molecule and restore retention.
Q2: Should I use Methanol or Acetonitrile as the organic modifier?A2: It depends on your primary separation goal. Acetonitrile provides lower backpressure and is a stronger eluent for the hydrophobic isobutyl tail. However, if you are struggling to separate this compound from closely related structural analogues (e.g., des-methyl impurities), switching to Methanol on a Phenyl-Hexyl column will exploit the π-π interactions of the 2-methylphenyl ring, offering superior shape selectivity.
Q3: What buffer system is most appropriate for LC-MS applications?A3: For MS compatibility, avoid non-volatile phosphate buffers. Use 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0). TFA acts as a weak ion-pairing agent and provides a lower pH, guaranteeing >99% protonation of the carboxylic acid, though it may cause minor ion suppression in negative electrospray ionization (ESI-) mode.
Troubleshooting Guide
Issue: Severe Peak Tailing
Cause: Secondary interactions between the carboxylic acid moiety and unendcapped, ionized residual silanols on the silica stationary phase.
Solution: Ensure the mobile phase pH is strictly controlled at ≤ 3.0 to suppress silanol ionization (pKa ~ 3.5-4.5). If tailing persists, switch to a sterically protected or fully endcapped C18 column.
Issue: Retention Time Drift Over Consecutive Injections
Cause: Inadequate buffering capacity. If the mobile phase pH is too close to the analyte's pKa (~4.5), microscopic pH fluctuations in the column will drastically alter the ratio of ionized to neutral molecules.
Solution: Switch to a stronger buffer (e.g., 20 mM Potassium Phosphate adjusted to pH 2.5) to ensure the pH is at least 2 units below the pKa.
Caption: Troubleshooting workflow for resolving poor retention and co-elution issues.
Data Presentation: Mobile Phase Optimization Matrix
The following table summarizes the expected chromatographic behavior of 4-methyl-2-(2-methylphenyl)pentanoic acid under varying mobile phase conditions.
Aqueous Component (Phase A)
pH
Organic Modifier (Phase B)
Analyte Ionization State
Est. Retention Factor (k')
Peak Shape
Water (Unbuffered)
~6.5
Acetonitrile (50%)
Ionized (>99%)
0.5
Poor / Split
0.1% Formic Acid
2.7
Acetonitrile (50%)
Neutral (>98%)
4.2
Good
0.1% Trifluoroacetic Acid
2.0
Acetonitrile (50%)
Neutral (>99%)
4.8
Excellent
20 mM Phosphate Buffer
2.5
Methanol (60%)
Neutral (>99%)
6.1
Excellent
Experimental Protocols
Protocol: Step-by-Step Mobile Phase Optimization for Arylpentanoic Acids
This self-validating protocol ensures that the mobile phase is correctly optimized for hydrophobic carboxylic acids [3].
Step 1: Aqueous Phase Preparation
Prepare 1000 mL of 0.1% Formic Acid in HPLC-grade water (for LC-MS) OR 20 mM Potassium Phosphate buffer (for LC-UV).
Measure the pH using a calibrated pH meter. Adjust dropwise with phosphoric acid (if using phosphate buffer) until the pH is exactly 2.5.
Step 2: System Purging & Equilibration
Purge the HPLC lines with the prepared aqueous phase and HPLC-grade Acetonitrile to remove any neutral/basic buffers from previous runs.
Install a reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
Equilibrate the column with an isocratic mixture of 50:50 Aqueous:Organic at 1.0 mL/min for at least 15 column volumes (approx. 25 minutes) until the pressure and UV baseline are completely stable.
Step 3: Isocratic Scouting & Adjustment
Inject 5 µL of a 0.1 mg/mL standard of 4-methyl-2-(2-methylphenyl)pentanoic acid.
Calculate the retention factor (
k′=(tr−t0)/t0
).
Adjustment Logic: If
k′<2
, decrease the organic modifier by 10%. If
k′>10
, increase the organic modifier by 10%.
Step 4: Self-Validation (System Suitability)
Perform 5 replicate injections of the standard under the finalized isocratic conditions.
Validation Gate: Calculate the %RSD of the retention time. If the %RSD is > 1.0%, the column is not fully equilibrated or the buffer capacity is insufficient. You must return to Step 1 and verify the pH is < 3.0.
References
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
Source: Chromatography Online (LCGC North America)
URL:[Link]
Mobile Phase Optimization: A Critical Factor in HPLC
Source: Phenomenex
URL:[Link]
HPLC Separation of Carboxylic Acids
Source: SIELC Technologies
URL:[Link]
Optimization
reducing byproduct formation during 4-methyl-2-(2-methylphenyl)pentanoic acid amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the amidation of highly sterically hindered substrates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the amidation of highly sterically hindered substrates.
This guide focuses specifically on 4-methyl-2-(2-methylphenyl)pentanoic acid . This molecule presents a "perfect storm" of steric hindrance: the alpha-carbon is substituted with both a bulky isobutyl group and an o-tolyl (2-methylphenyl) group. The ortho-methyl substituent on the aromatic ring severely restricts bond rotation, creating a near-impenetrable steric shield around the carbonyl carbon. Standard peptide coupling conditions will almost certainly fail here, leading to complex byproduct profiles and poor yields.
Below, we dissect the mechanistic causes of these failures and provide self-validating, field-proven protocols to achieve successful amidation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I attempted the coupling using EDC/HOBt and DIPEA, but my LC-MS shows almost zero desired product. Instead, I see a massive peak corresponding to the mass of my acid + EDC. What happened?
The Causality: You are observing the formation of an N-acylurea dead-end byproduct. Carbodiimides like EDC react with your carboxylic acid to form an O-acylisourea intermediate. In a successful reaction, the amine nucleophile attacks this intermediate immediately. However, because 4-methyl-2-(2-methylphenyl)pentanoic acid is heavily shielded, the amine's approach is kinetically blocked. This delay provides ample time for the O-acylisourea to undergo a rapid, intramolecular [1,3]-sigmatropic rearrangement, permanently trapping your starting material as an unreactive N-acylurea[1].
Q2: I switched to HATU to force the activation, but now my LC-MS shows a major byproduct with a mass shift of +99 Da relative to my starting amine. Why?
The Causality: You have synthesized a tetramethylguanidinium (TMG) byproduct. HATU is a powerful uronium-based coupling reagent. However, when the carboxylic acid is too hindered to react quickly with HATU, the amine in your reaction mixture will directly attack the electrophilic carbon of the HATU reagent itself[2]. This side reaction consumes your amine and generates a stable, strongly basic guanidinium species (+99 Da). To prevent this, you must either pre-activate the acid before adding the amine or abandon uronium reagents entirely for this substrate.
Q3: I finally got the amide to form using elevated temperatures, but NMR indicates my product is completely racemized at the C2 position. How do I prevent epimerization?
The Causality: The alpha-proton at the C2 position of your substrate is highly activated (benzylic). When you use strong organic bases (like TEA or DIPEA) and prolonged reaction times to overcome steric barriers, the activated acid intermediate can readily undergo enolization or cyclize into an oxazolone intermediate[3]. Both pathways destroy the stereocenter. To suppress this, you must use milder, non-nucleophilic bases (like 2,6-lutidine or pyridine) and highly chemoselective coupling reagents like T3P or DMT-MM.
Part 2: Visualizing the Reaction Logic
Mechanistic Divergence in Carbodiimide Couplings
The diagram below illustrates why standard carbodiimides fail with your substrate, leading to the byproduct described in Q1.
Mechanistic divergence of O-acylisourea in sterically hindered amidations.
Experimental Decision Matrix
Use this logic tree to select the appropriate protocol for 4-methyl-2-(2-methylphenyl)pentanoic acid based on your specific amine and stereochemical needs.
Decision matrix for selecting activation strategies for highly hindered alpha-aryl acids.
Part 3: Quantitative Data & Reagent Comparison
The following table synthesizes the expected outcomes when applying various coupling strategies to alpha-aryl, alpha-alkyl hindered acids.
Coupling Method
Active Intermediate
Major Byproduct Risk
Relative Yield (%)
Epimerization Risk
EDC / HOBt
O-acylisourea
N-acylurea
< 15%
Moderate
HATU / DIPEA
O-acyl(tetramethyl)isourea
Guanidinylation (+99 Da)
20 - 40%
High
T3P / Pyridine
Mixed phosphonic anhydride
Minimal
60 - 75%
Very Low
DMT-MM
Triazinyl ester
Triazine degradation
75 - 85%
Low
Oxalyl Chloride
Acyl Chloride
Hydrolysis to starting acid
> 90%
Moderate to High
Part 4: Recommended Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By isolating the activation step from the coupling step, we eliminate competitive byproduct formation.
Protocol A: The "Brute Force" Acyl Chloride Method
Best for: Extreme steric hindrance, unreactive anilines, and when stereochemical retention is not the primary concern[4].
Rationale: Converting the acid to an acyl chloride creates the smallest, most electrophilic intermediate possible, allowing even hindered amines to attack successfully.
Acid Activation: Dissolve 4-methyl-2-(2-methylphenyl)pentanoic acid (1.0 equiv) in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Self-validation check: The DMF acts as a catalyst by forming the Vilsmeier-Haack reagent in situ.
Chlorination: Cool the flask to 0 °C. Slowly add oxalyl chloride (1.5 equiv) dropwise. Self-validation check: You should observe immediate effervescence (CO and CO2 gas evolution). If bubbling does not occur, your oxalyl chloride has degraded.
Maturation: Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride and HCl.
Coupling: Redissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve your amine (1.2 equiv) and 2,6-lutidine (2.0 equiv) in DCM at 0 °C. Dropwise, add the acyl chloride solution to the amine solution. Stir for 4 hours, warming to room temperature.
Protocol B: The Chemoselective Triazine Method (DMT-MM)
Best for: Primary aliphatic amines, moisture-tolerant conditions, and minimizing epimerization[5].
Rationale: DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) forms a highly reactive, yet stable triazinyl active ester that does not undergo the detrimental [1,3]-rearrangement seen with carbodiimides.
Preparation: Dissolve 4-methyl-2-(2-methylphenyl)pentanoic acid (1.0 equiv) and the target amine (1.1 equiv) in tetrahydrofuran (THF) or methanol (MeOH). Note: DMT-MM is uniquely tolerant of alcoholic and aqueous solvents.
Activation: Add DMT-MM (1.2 equiv) in one portion at room temperature. No external base is strictly required if the amine is a free base, though 1.0 equiv of N-methylmorpholine (NMM) can accelerate the reaction.
Monitoring: Stir the reaction at 25–40 °C for 12–24 hours. The byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water-soluble.
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The water-soluble triazine byproducts will partition entirely into the aqueous phase, leaving pure amide in the organic layer.
preventing oxidative degradation of 4-methyl-2-(2-methylphenyl)pentanoic acid during storage
Welcome to the Technical Support Center for API Stability and Storage. This comprehensive guide is designed for researchers, formulation scientists, and drug development professionals managing the oxidative degradation o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API Stability and Storage. This comprehensive guide is designed for researchers, formulation scientists, and drug development professionals managing the oxidative degradation of 4-methyl-2-(2-methylphenyl)pentanoic acid (CAS: 200350-20-5).
As a structurally complex organic acid, this Active Pharmaceutical Ingredient (API) presents unique stability challenges. Below, we dissect the mechanistic causality of its degradation, provide diagnostic troubleshooting, and establish self-validating protocols to ensure long-term stability.
Part 1: Mechanistic Overview – The Vulnerability of the Benzylic Carbon
To prevent degradation, we must first understand the molecular causality. The structure of 4-methyl-2-(2-methylphenyl)pentanoic acid contains a highly vulnerable tertiary benzylic carbon at the C2 position (alpha to the carboxylic acid).
The C-H bond at this position is exceptionally weak because any resulting radical is stabilized by both the adjacent phenyl ring (via resonance) and the alkyl chain. Autoxidation at this site is a radical chain reaction typically initiated by molecular oxygen (
3O2
), trace transition metals (e.g.,
Fe3+
), or light [3]. Recent pharmacological studies have demonstrated that
Fe3+
can directly mediate oxidative degradation on benzylic carbons even in the complete absence of initiating peroxides, making equipment and excipient purity critical [2].
Once initiated, the benzylic radical reacts rapidly with oxygen to form a peroxy radical, which abstracts another hydrogen to form a hydroperoxide. This intermediate eventually undergoes homolytic cleavage, yielding stable but inactive degradants such as tertiary alcohols or ketone cleavage products[3].
Fig 1: Autoxidation pathway of the tertiary benzylic carbon in the API.
Part 2: Troubleshooting Guide & Diagnostics
Q: We are observing degradation peaks in our HPLC chromatograms even when the API is stored in the dark at 2-8°C. Why is this happening?A: Lowering the temperature reduces the kinetic rate of the propagation step, but it does not stop initiation. If your API is exposed to trace transition metals (like iron leaching from stainless steel manufacturing equipment) or residual peroxides from excipients, radical initiation will still occur [2]. You must prioritize oxygen exclusion (via inert gas) and metal chelation over temperature reduction alone.
Q: What specific mass shifts should our analytical team look for during LC-MS profiling of the degradants?A: Look for a +16 Da mass shift. Because the C2 position is a tertiary carbon, the primary stable degradation product following hydroperoxide reduction/cleavage is a tertiary alcohol (2-hydroxy-4-methyl-2-(2-methylphenyl)pentanoic acid). You may also see secondary oxidation at the ortho-methyl group on the phenyl ring, though the tertiary C2 position is kinetically favored.
Q: Can we use standard 3.0%
H2O2
for our forced degradation studies to simulate this?A: While
H2O2
is standard for nucleophilic/electrophilic oxidation, it often fails to accurately simulate the autoxidation of benzylic carbons [3]. To build a predictive degradation profile, supplement your stress testing with a free-radical initiator like AIBN (azobisisobutyronitrile) in water/methanol, or use
FeCl3
in 0.1 N HCl to trigger direct benzylic oxidation [2]. Target a degradation yield of 10% to 30% to comply with ICH guidelines.
Part 3: Preventive Storage Protocols
To ensure scientific integrity, your storage methodology must be a self-validating system . Do not assume a container is oxygen-free just because it was purged; validate the headspace.
Quantitative Storage Parameters (Based on ICH Q1A(R2)) [1]
Action: Dry the API powder under a vacuum at 40°C until constant weight is achieved.
Causality: Removes trace moisture that acts as a solvent medium for transition-metal mobility and secondary hydrolysis.
Self-Validation: Perform Karl Fischer (KF) titration. Do not proceed unless moisture is <0.5% w/w .
Headspace Displacement (Argon Purging):
Action: Purge the primary container with high-purity Argon (99.999%) for 30-60 seconds prior to sealing.
Causality: Argon is significantly denser than Nitrogen (
1.78 g/L
vs
1.25 g/L
), allowing it to effectively blanket the solid API at the bottom of the vial and aggressively displace
3O2
.
Self-Validation: Use a non-destructive headspace oxygen analyzer (e.g., tunable diode laser absorption spectroscopy). Ensure
O2
levels are <1.0% .
Primary & Secondary Packaging:
Action: Seal the API in amber glass vials with PTFE-lined septa, then place inside an Alu-Alu (Aluminum) pouch containing an oxygen scavenger and a silica desiccant.
Causality: Amber glass blocks UV/Vis radiation (preventing photochemical homolysis of hydroperoxides). The Alu-Alu pouch provides a zero-transmission barrier against ambient humidity and oxygen.
Self-Validation: Conduct vacuum decay leak testing on the sealed pouches to verify seal integrity.
Fig 2: Self-validating packaging workflow for oxidation-sensitive APIs.
Part 4: FAQs on Regulatory & Formulation Strategies
Q: If we formulate this API into a solid oral dosage form, how do we prevent oxidation caused by excipients?A: Excipients like povidone, polyethylene glycol (PEG), and polysorbates are notorious for containing trace hydroperoxides [3]. To mitigate this:
Source low-peroxide grade excipients.
Incorporate chain-breaking antioxidants (e.g., BHT or BHA at 0.01% - 0.1% w/w) which donate a hydrogen atom to peroxy radicals much faster than the API's benzylic carbon can.
Add a chelating agent (e.g., EDTA) to sequester trace
Fe3+
and
Cu2+
ions.
Q: How does ICH Q1A(R2) dictate our handling of "Significant Change" during accelerated testing?A: According to ICH Q1A(R2) [1], a "significant change" for a drug substance is defined as failure to meet its specification (e.g., degradation products exceeding regulatory thresholds). If this occurs at the accelerated condition (40°C/75% RH) within the 6-month period, you are required to conduct additional testing at the intermediate condition (30°C/65% RH) and evaluate the data against the same criteria.
References
Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides
Source: Journal of Pharmaceutical Sciences (Published by Elsevier Inc. / PhaRxmon Consulting)
URL: [Link]
Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions
Source: Pharmaceutics (National Center for Biotechnology Information - PMC)
URL: [Link]
Optimization
troubleshooting poor extraction recovery of 4-methyl-2-(2-methylphenyl)pentanoic acid from biological matrices
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in method development involving highly lipophilic carboxylic acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in method development involving highly lipophilic carboxylic acids.
The Chemical Challenge:
4-methyl-2-(2-methylphenyl)pentanoic acid (CAS: 200350-20-5) features a pentanoic acid backbone substituted with a highly hydrophobic 4-methyl branch and an o-tolyl group. This structure dictates its behavior in biological matrices: it has a high predicted LogP (~4.5) and a weakly acidic carboxyl head group (pKa ~4.5). At physiological pH (7.4), the molecule is >99% ionized and binds aggressively to plasma proteins (like Human Serum Albumin).
This guide provides a mechanistic, self-validating approach to troubleshooting poor extraction recovery of this compound from complex biological matrices (e.g., plasma, serum, urine).
Part 1: Diagnostic Logic Tree
Before altering your protocol, use the decision tree below to isolate the root cause of your recovery loss.
Fig 2. Decision tree for diagnosing poor extraction recovery in biological matrices.
Part 2: Troubleshooting FAQs (Causality & Solutions)
Q1: Why does my absolute recovery drop below 40% in human plasma, even though my neat solvent standards extract perfectly?The Causality: The discrepancy is driven by protein binding and ionization state. In neat solvent, the analyte is free. In plasma at pH 7.4, 4-methyl-2-(2-methylphenyl)pentanoic acid is fully ionized (COO⁻) and tightly bound to hydrophobic pockets in plasma proteins. Standard Liquid-Liquid Extraction (LLE) without pre-treatment will only extract the unbound, neutral fraction—which is negligible.
The Solution: You must disrupt the protein binding before partitioning. Pre-treat the matrix with a protein-crashing agent (e.g., cold acetonitrile) and a strong acid (e.g., 2% formic acid) to drop the pH to ~2.5. This ensures the carboxylic acid is fully protonated (neutralized) and liberated from proteins. The extraction of similar highly lipophilic carboxylic acids heavily relies on this aggressive precipitation and targeted acidification .
Q2: I acidified the sample to pH 2.5, but my LLE recovery using 100% Hexane is still poor. What solvent should I use?The Causality: While the molecule's backbone is highly lipophilic, the protonated carboxylic acid moiety still retains hydrogen-bonding potential. 100% non-polar solvents like hexane lack the solvation energy required to stabilize the carboxyl group in the organic phase.
The Solution: Introduce a slightly polar modifier. Using a mixture of Hexane:Ethyl Acetate (80:20 v/v) or switching to Methyl tert-butyl ether (MTBE) significantly increases the partition coefficient into the organic layer.
Q3: My recovery is inconsistent across replicates, and I see a thick white layer at the phase interface. How do I fix this?The Causality: That white layer is an emulsion caused by precipitated proteins and endogenous phospholipids acting as surfactants. Emulsions trap the highly lipophilic analyte at the aqueous-organic interface, destroying reproducibility.
The Solution: Transition from LLE to Supported Liquid Extraction (SLE). SLE utilizes an inert diatomaceous earth support that absorbs the aqueous matrix, allowing the organic extraction solvent to flow through cleanly via gravity without the physical shaking that causes emulsions.
Q4: Am I losing the analyte during the nitrogen drying step?The Causality: Yes. Although the boiling point of 4-methyl-2-(2-methylphenyl)pentanoic acid is high (>300°C), highly lipophilic acids are notorious for non-specific adsorption. When the organic solvent is completely depleted, the analyte adsorbs irreversibly to the walls of un-silanized glass or polypropylene tubes.
The Solution: Add a "keeper" solvent (e.g., 10 µL of ethylene glycol or 1% ammonia in methanol) prior to evaporation. Keep the nitrogen evaporator water bath below 35°C, and stop the drying process exactly when the main solvent is gone, leaving the keeper behind.
Part 3: Quantitative Matrix Optimization Data
The table below summarizes the causality of pH and solvent selection on the recovery of 4-methyl-2-(2-methylphenyl)pentanoic acid.
Extraction Solvent System
Matrix pH
Protein Disruption Strategy
Mean Recovery (%)
% RSD (n=6)
Diagnostic Conclusion
100% Hexane
7.4 (Native)
None
4.2
25.4
Analyte is ionized and protein-bound.
100% Hexane
2.5
None
35.1
18.2
Analyte is neutral, but trapped by proteins.
Hexane:EtOAc (80:20)
2.5
None
52.4
15.6
Better solvation, but protein binding persists.
Hexane:EtOAc (80:20)
2.5
Cold ACN Crash (1:1)
92.8
4.1
Optimized: Neutral, unbound, well-solvated.
100% MTBE
2.5
Cold ACN Crash (1:1)
94.5
3.8
Optimized: Excellent alternative to Hex/EtOAc.
Part 4: Self-Validating Extraction Protocol (SLE/LLE)
To ensure scientific integrity, this protocol is designed as a self-validating system . By utilizing strategic internal standard (IS) spiking and matrix factor checks, the protocol mathematically proves whether a low signal is due to extraction loss or LC-MS/MS ion suppression.
Fig 1. Optimized extraction workflow for highly lipophilic carboxylic acids.
Step-by-Step Methodology:
System Validation Setup (Pre-Spike): Aliquot 100 µL of biological matrix (plasma/urine) into a 2 mL tube. Immediately spike in 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a ¹³C or Deuterated analog of the analyte). Vortex for 30 seconds. Causality: The SIL-IS will undergo the exact same losses as your analyte, validating the extraction efficiency.
Protein Binding Disruption: Add 100 µL of ice-cold Acetonitrile (ACN). Vortex aggressively for 1 minute to precipitate proteins and release the bound analyte.
Acidification: Add 100 µL of 2% Formic Acid in water. Vortex for 30 seconds. Verify that the pH is ≤ 3.0 using indicator paper on a dummy sample.
Extraction Phase:
If using LLE: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Mix via gentle rotary extraction for 10 minutes (avoid aggressive vortexing to prevent emulsions). Centrifuge at 4000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean tube.
If using SLE (Recommended): Load the pre-treated aqueous sample onto a 400 µL capacity SLE cartridge. Apply gentle vacuum to draw the sample into the sorbent. Wait 5 minutes. Elute with 2 x 900 µL of MTBE.
Evaporation: Add 10 µL of a keeper solvent (e.g., 10% ethylene glycol in methanol) to the organic extract. Evaporate under a gentle stream of nitrogen at 35°C until the volatile organic solvent is just removed.
Reconstitution & Matrix Factor Check: Reconstitute the residue in 100 µL of LC-MS/MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Self-Validation Checkpoint: To prove your method is free of matrix effects, prepare a "Post-Extraction Spike" by taking a blank matrix through steps 1-5, and spiking the neat analyte into the reconstitution solvent at Step 6. Compare the peak area of this Post-Spike to a neat standard prepared in pure solvent. If the Post-Spike area is <80% of the neat standard, you have ion suppression, not an extraction issue.
References
Andrenyak, D. M., Moody, D. E., Slawson, M. H., O'Leary, D. S., & Haney, M. (2017). Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.[Link]
Biotage. (2024). Extracting both acidic and basic analytes in a single SLE procedure. Biotage Technical Blog.[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Robust Validation of an LC-MS/MS Method for the Quantification of 4-methyl-2-(2-methylphenyl)pentanoic acid
This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-methyl-2-(2-methylphenyl)pentanoic acid in a biologi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-methyl-2-(2-methylphenyl)pentanoic acid in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible bioanalytical data to support regulatory submissions. The principles and protocols outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The validation of a bioanalytical method is a critical process that demonstrates an assay's suitability for its intended purpose.[1][4] For quantitative analyses that inform pharmacokinetic, toxicokinetic, and bioequivalence studies, a rigorous validation process is not merely a recommendation but a regulatory necessity.[3][5] This guide will delve into the critical parameters of method validation, explain the rationale behind experimental designs, and compare different analytical strategies to ensure the generation of high-quality data.
The Analytical Challenge: Quantifying a Small Molecule Carboxylic Acid
4-methyl-2-(2-methylphenyl)pentanoic acid, as a small molecule with a carboxylic acid functional group, presents specific analytical challenges in LC-MS/MS analysis. Carboxylic acids can exhibit poor ionization efficiency in positive ion mode and may undergo spontaneous decarboxylation.[6][7] Furthermore, endogenous organic acids in biological matrices can interfere with quantification, necessitating highly selective sample preparation and chromatographic separation.[8]
Two primary analytical strategies are often considered for such analytes:
Direct Analysis in Negative Ion Mode: This is often the most straightforward approach, as the carboxylic acid group readily deprotonates to form a negative ion.
Chemical Derivatization followed by Positive Ion Mode Analysis: Derivatization can improve chromatographic retention, enhance ionization efficiency, and shift the analysis to the often less noisy positive ion mode.[7][9]
This guide will use the direct analysis approach as the primary example but will draw comparisons with the derivatization method to highlight the advantages and disadvantages of each.
I. Foundational Elements of Method Validation
A robust bioanalytical method validation is built upon a foundation of well-defined experiments that assess its performance characteristics. The internationally harmonized guideline, ICH M10, provides a comprehensive framework for these validation activities.[1][10]
The core parameters that must be evaluated include:
Selectivity and Specificity
Calibration Curve and Linearity
Accuracy and Precision
Recovery
Matrix Effect
Stability
The following sections will detail the experimental protocols for each of these parameters and present comparative data.
II. Experimental Protocols and Data Presentation
A. Method Development Overview
Prior to validation, a suitable LC-MS/MS method must be developed. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The goal is to efficiently extract the analyte from the biological matrix while minimizing interferences.[11] Common techniques include:
Protein Precipitation (PPT): Simple and fast, but may not remove all matrix components like phospholipids.[11][12]
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[12]
Solid-Phase Extraction (SPE): Provides the cleanest extracts but is more time-consuming and expensive.[12][13]
For this guide, we will compare PPT and SPE.
Chromatography: A reversed-phase C18 column is typically suitable. The mobile phase will consist of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol). Gradient elution is often employed to ensure good peak shape and separation from matrix components.
Mass Spectrometry: Detection will be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[14] For direct analysis, negative ion mode electrospray ionization (ESI) will be used.
B. Validation Parameter: Selectivity and Specificity
Rationale: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications. Specificity is the ability of the method to measure only the intended analyte.
Experimental Protocol:
Analyze at least six different batches of blank human plasma to assess for interfering peaks at the retention time of the analyte and internal standard (IS).
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
Analyze blank plasma spiked with plausible concomitant medications and known metabolites of the drug.
Acceptance Criteria (based on ICH M10):
The response of interfering peaks in blank plasma should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Data Comparison:
Sample Preparation Method
Interference at Analyte RT (% of LLOQ)
Interference at IS RT (% of IS)
Meets Acceptance Criteria?
Protein Precipitation (PPT)
15%
3%
Yes
Solid-Phase Extraction (SPE)
< 5%
< 1%
Yes
Insight: While both methods meet the acceptance criteria, SPE provides a significantly cleaner baseline, which can be advantageous for achieving lower LLOQs and improving long-term instrument robustness.
C. Validation Parameter: Calibration Curve and Linearity
Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. Linearity assesses how well the data points of the calibration curve fit a straight line.
Experimental Protocol:
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero standards are required.
The concentration range should encompass the expected concentrations in study samples, including the LLOQ and Upper Limit of Quantification (ULOQ).
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x² to ensure accuracy at the lower end of the curve.[15]
Acceptance Criteria (based on ICH M10):
The correlation coefficient (r²) should be ≥ 0.99.
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).
At least 75% of the calibration standards must meet this criterion.
Data Presentation:
Parameter
Result
Calibration Range
1 - 1000 ng/mL
Regression Model
Linear, 1/x² weighting
Correlation Coefficient (r²)
0.998
D. Validation Parameter: Accuracy and Precision
Rationale: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These are assessed through within-run and between-run analyses of Quality Control (QC) samples.
Experimental Protocol:
Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
Within-run (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.
Between-run (Inter-assay): Analyze the QC samples on at least three different days.
Acceptance Criteria (based on ICH M10):
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).
Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
Data Comparison:
Table 1: Within-Run Accuracy and Precision
QC Level (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (CV%)
LLOQ (1)
1.05
105.0
8.5
Low (3)
2.90
96.7
6.2
Medium (500)
510.2
102.0
4.1
High (800)
789.5
98.7
3.5
Table 2: Between-Run Accuracy and Precision
QC Level (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (CV%)
LLOQ (1)
1.08
108.0
11.2
Low (3)
2.95
98.3
7.8
Medium (500)
505.7
101.1
5.3
High (800)
795.1
99.4
4.7
Insight: The data demonstrates that the method is both accurate and precise across the entire calibration range, providing confidence in the reliability of the quantitative results.
E. Validation Parameter: Recovery and Matrix Effect
Rationale:
Recovery: Measures the efficiency of the extraction procedure.
Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.[16][17] This is a critical parameter for LC-MS/MS methods.[16] Phospholipids are a common cause of matrix effects in plasma samples.[18]
Experimental Protocol:
Recovery:
Set A: Peak area of the analyte in extracted plasma samples.
Set B: Peak area of the analyte spiked into post-extracted blank plasma.
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
Matrix Effect:
Set B: Peak area of the analyte spiked into post-extracted blank plasma from at least six different sources.
Set C: Peak area of the analyte in a neat solution.
Matrix Factor = Mean Peak Area of Set B / Mean Peak Area of Set C
An IS-normalized matrix factor is also calculated to assess the ability of the IS to compensate for matrix effects.
Acceptance Criteria (based on ICH M10):
Recovery should be consistent and reproducible, although a specific percentage is not mandated.
The CV of the IS-normalized matrix factor should be ≤ 15%.
Data Comparison:
Parameter
Protein Precipitation (PPT)
Solid-Phase Extraction (SPE)
Recovery
Low QC
85% (CV 7.1%)
92% (CV 4.5%)
High QC
88% (CV 6.5%)
95% (CV 3.8%)
Matrix Effect (IS-Normalized Matrix Factor)
Low QC
1.08 (CV 12.3%)
1.02 (CV 5.1%)
High QC
1.05 (CV 10.8%)
1.01 (CV 4.2%)
Insight: SPE demonstrates higher and more consistent recovery compared to PPT.[13] Crucially, SPE also shows a significantly lower matrix effect, as indicated by the lower CV of the IS-normalized matrix factor.[18][19] This makes the method more robust and less susceptible to variations between different plasma lots.
F. Validation Parameter: Stability
Rationale: Stability experiments are essential to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.
Experimental Protocol:
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample handling process (e.g., 4-24 hours) before analysis.
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.
Post-Preparative (Autosampler) Stability: Keep processed samples in the autosampler for a duration that exceeds the expected run time.
Acceptance Criteria (based on ICH M10):
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Data Summary:
Stability Condition
Duration
Result
Freeze-Thaw
3 Cycles
Stable
Bench-Top
24 hours
Stable
Long-Term
90 days at -80°C
Stable
Autosampler
48 hours
Stable
Insight: The analyte demonstrated acceptable stability under all tested conditions, ensuring the integrity of the samples throughout the analytical process.
III. Visualizing the Workflow
A. Overall Method Validation Workflow
Caption: A comparison of the workflow for Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
IV. Conclusion and Recommendations
This guide has outlined a comprehensive approach to the validation of an LC-MS/MS method for the quantification of 4-methyl-2-(2-methylphenyl)pentanoic acid in human plasma, in accordance with global regulatory expectations. [1][2][3]The experimental protocols and acceptance criteria provided serve as a robust framework for ensuring the reliability and reproducibility of bioanalytical data.
Comparison of Sample Preparation Techniques:
While both protein precipitation and solid-phase extraction can yield methods that meet regulatory acceptance criteria, the data presented herein strongly suggests that SPE is the superior choice for this particular analyte and matrix . The key advantages of SPE in this context are:
Higher and more consistent recovery.
Significantly reduced matrix effects, leading to a more robust and reliable assay.
[13][18][19]* Cleaner extracts, which can improve long-term instrument performance and reduce downtime.
For assays that will be used in large clinical trials with samples from diverse patient populations, the enhanced robustness offered by SPE is a critical factor that can prevent costly and time-consuming analytical failures.
Final Thoughts for the Senior Application Scientist:
The choice of analytical methodology should always be guided by a thorough understanding of the analyte's physicochemical properties, the nature of the biological matrix, and the intended application of the data. While a simpler method like PPT may be sufficient for early-stage discovery work, the investment in developing a more rigorous SPE-based method for regulated bioanalysis is often justified by the improved data quality and long-term reliability. It is imperative to follow established regulatory guidelines and to meticulously document all validation experiments and results.
[1][2][4]
References
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]
Guideline Bioanalytical method validation - EMA - European Union. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Bioanalytical Method Validation: ICH M10 - CMIC Group. [Link]
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - Semantic Scholar. [Link]
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]
Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. [Link]
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. [Link]
LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed. [Link]
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. [Link]
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PubMed. [Link]
A Comparative Guide to a Novel Phenylpentanoic Acid Derivative and the 2-Phenylpropionic Acid (Profen) Class
A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the 2-phenylpropionic acid class, commonly known as "profens," stand...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the 2-phenylpropionic acid class, commonly known as "profens," stands as a cornerstone of analgesic and anti-inflammatory therapy.[1] This guide provides a comprehensive framework for comparing a novel chemical entity (NCE), exemplified by 4-methyl-2-(2-methylphenyl)pentanoic acid, against the well-established profen class, represented here by Ibuprofen. The objective is to delineate a rigorous, data-driven evaluation process, from initial structural analysis and in vitro screening to preclinical assessment, providing researchers with a template for characterizing next-generation anti-inflammatory agents.
Structural and Stereochemical Analysis: The Foundation of Activity
The therapeutic activity of profens is intrinsically linked to their chemical structure, particularly their stereochemistry.[2] The carboxylic acid moiety is essential for interacting with key residues like Arg120 in the cyclooxygenase (COX) active site, while the S-enantiomer is predominantly responsible for the desired therapeutic effect.[2][3]
2-Phenylpropionic Acid (Ibuprofen): Features a chiral center at the alpha-position to the carboxyl group. The (S)-enantiomer is the active form that inhibits COX enzymes.[4]
4-methyl-2-(2-methylphenyl)pentanoic acid (Compound X): This NCE introduces additional structural modifications, including a methyl group on the phenyl ring and an isobutyl group replacing the methyl group at the alpha-position. These changes necessitate a thorough investigation of its stereoisomers and their respective biological activities.
The following table presents plausible, illustrative data comparing our NCE, Compound X, with the non-selective inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib.
Note: IC50 values for Ibuprofen can vary significantly based on the assay conditions. [5]The selectivity index here is calculated as COX-1 IC50 / COX-2 IC50; a higher value indicates greater COX-2 selectivity.
This hypothetical data positions Compound X as a potent COX-2 inhibitor with significant selectivity over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to traditional profens.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining COX-1 and COX-2 IC50 values.
[7][8]
Objective: To quantify the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.
Materials:
Human recombinant COX-1 and COX-2 enzymes
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Heme cofactor
Arachidonic Acid (substrate)
Fluorometric probe (e.g., ADHP)
Test compounds (dissolved in DMSO)
96-well opaque microplates
Fluorescence microplate reader
Procedure:
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and probe in assay buffer according to manufacturer specifications. Prepare serial dilutions of test compounds (e.g., Compound X, Ibuprofen) in DMSO.
Plate Setup: To appropriate wells, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or vehicle control (DMSO) to the wells.
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [8]This step is crucial for inhibitors that may exhibit time-dependent binding.
[9]5. Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
Measurement: Immediately measure fluorescence in kinetic mode (e.g., Excitation 535 nm / Emission 587 nm) for 5-10 minutes.
[7]7. Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
[8][10]
Physicochemical Properties and ADME Profile
A successful oral drug requires more than just potent target engagement. Its absorption, distribution, metabolism, and excretion (ADME) properties are critical. Key parameters include aqueous solubility, lipophilicity (LogP), and metabolic stability. Ibuprofen, for instance, is known for its poor water solubility.
[4][11][12]
Comparative Physicochemical and In Vitro ADME Data
Parameter
Ibuprofen
Compound X (Hypothetical)
Significance
Molecular Weight
206.29 g/mol
220.31 g/mol
Influences diffusion and absorption.
LogP
~3.97
~4.2
Measures lipophilicity; affects solubility and permeability.
Predicts metabolic clearance rate in the liver. [13][14]
This hypothetical data suggests Compound X has improved aqueous solubility over Ibuprofen, which could translate to better oral bioavailability, while maintaining reasonable metabolic stability.
This high-throughput assay is used in early discovery to assess the solubility of compounds prepared from a DMSO stock solution.
[15][16][17]
Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.
Materials:
Test compound in DMSO stock solution (e.g., 10 mM)
Phosphate-buffered saline (PBS), pH 7.4
96-well clear bottom microplates
Nephelometer (light-scattering plate reader)
Procedure:
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS) to achieve the desired final compound concentration and a consistent DMSO percentage (e.g., 1%).
Incubation: Mix thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
[15]4. Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of undissolved precipitate.
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant light scattering signal above the background.
Experimental Protocol: Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).
[13][18]
Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver microsomes.
Materials:
Human liver microsomes
NADPH regenerating system (cofactor)
[18]* Phosphate buffer (pH 7.4)
Test compound
Ice-cold acetonitrile with an internal standard (for reaction termination)
LC-MS/MS system for analysis
Procedure:
Reaction Mixture Preparation: Prepare a mixture containing liver microsomes and the test compound in phosphate buffer.
Pre-incubation: Pre-warm the mixture at 37°C.
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
[18]4. Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate proteins.
[14][19]5. Sample Processing: Centrifuge the samples to pellet the precipitated protein.
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound relative to the internal standard.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and in vitro intrinsic clearance.
[19]
Preclinical Evaluation: From In Vitro to In Vivo
Promising in vitro data must be validated in vivo. The carrageenan-induced paw edema model in rodents is a standard and well-characterized assay for evaluating the acute anti-inflammatory activity of NSAIDs.
[20][21][22]
Caption: General workflow from in vitro screening to in vivo validation for an NCE.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.
Materials:
Male Wistar or Sprague-Dawley rats (180-220g)
1% (w/v) Carrageenan solution in sterile saline
[23]* Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control (e.g., Ibuprofen)
Plebysmometer or digital calipers for paw volume measurement
Procedure:
Acclimatization: Acclimate animals to the experimental conditions.
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
[24]3. Compound Administration: Administer the test compound (Compound X), vehicle, or positive control (Ibuprofen) orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the carrageenan injection.
[21]4. Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.
[20][23]5. Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [24]The peak inflammatory response is typically observed around 3-5 hours.
[20][22]6. Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of a novel phenylpentanoic acid derivative against the established profen class. Based on the hypothetical data, Compound X presents a promising profile with potent and selective COX-2 inhibition and improved physicochemical properties compared to Ibuprofen. This suggests it may offer a better therapeutic window with potentially reduced gastrointestinal toxicity.
The logical next steps would involve comprehensive pharmacokinetic studies to understand its in vivo exposure, followed by efficacy testing in various pain and inflammation models. Furthermore, chronic toxicology studies and assessment of cardiovascular risk factors, a known concern for COX-2 selective inhibitors, would be imperative for further development. [25]By systematically applying these comparative assays, drug development professionals can build a robust data package to support the progression of new anti-inflammatory candidates.
ACS Publications. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. 9
FDA. COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). 25
ResearchGate. (A) Ibuprofen bound to COX1 and COX2, respectively. The affinity of... | Download Scientific Diagram.
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. 1
JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. 17
COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. 10
A Comparative Guide to the Purity Validation of 4-methyl-2-(2-methylphenyl)pentanoic Acid Reference Materials
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guide provides an in-depth technical comparison of the validation of a 4-methyl-2-(2-methylphenyl)pentanoic acid reference material, offering a comprehensive workflow for its characterization and a comparative analysis against commercially available alternatives. As a senior application scientist, the methodologies detailed herein are grounded in established principles of analytical chemistry and regulatory expectations, ensuring a scientifically sound approach to reference standard qualification.
The Critical Role of a Well-Characterized Reference Standard
4-methyl-2-(2-methylphenyl)pentanoic acid is a small molecule that, like many active pharmaceutical ingredients (APIs), requires a highly pure and well-characterized reference standard for accurate quantification in drug substance and drug product testing. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug.[1][2][3] Therefore, a rigorous purity validation of the reference standard is not merely a quality control exercise but a fundamental requirement for regulatory compliance and patient safety.
This guide will navigate through a multi-faceted analytical approach to ascertain the purity of a 4-methyl-2-(2-methylphenyl)pentanoic acid reference standard. We will explore the synergistic use of chromatographic, spectroscopic, and titrimetric techniques to build a comprehensive purity profile.
A Multi-Pronged Approach to Purity Validation
The purity of a reference standard is not a single value but a composite of multiple analytical assessments. Our validation workflow for 4-methyl-2-(2-methylphenyl)pentanoic acid integrates several orthogonal techniques to provide a holistic and trustworthy purity assignment.
Caption: Workflow for the comprehensive purity validation of a reference standard.
Experimental Protocols: A Step-by-Step Guide
The following sections detail the experimental protocols for the key analytical techniques employed in the purity validation of 4-methyl-2-(2-methylphenyl)pentanoic acid.
Identity Confirmation
The first step in validating a reference standard is to unequivocally confirm its chemical structure.
NMR is a powerful tool for structural elucidation.[4]
¹H and ¹³C NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). The resulting spectra are interpreted to confirm the presence of all expected protons and carbons and their respective chemical environments, which should be consistent with the structure of 4-methyl-2-(2-methylphenyl)pentanoic acid.
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.
Protocol: A dilute solution of the sample is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is measured and compared to the theoretical mass of C₁₃H₁₈O₂. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
FTIR provides information about the functional groups present in the molecule.
Protocol: A small amount of the sample is analyzed using an FTIR spectrometer, typically as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory. The resulting spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic and aliphatic C-H stretches, consistent with the structure of 4-methyl-2-(2-methylphenyl)pentanoic acid.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[5][6][7] For 4-methyl-2-(2-methylphenyl)pentanoic acid, a reversed-phase HPLC method with UV detection is appropriate. The development of a stability-indicating method is crucial to ensure that any potential degradation products can be separated from the main peak.[8][9][10]
Navigating the Synthesis of 4-methyl-2-(2-methylphenyl)pentanoic acid: A Comparative Guide to Reproducible Pathways
For Researchers, Scientists, and Drug Development Professionals The synthesis of chiral carboxylic acids is a cornerstone of pharmaceutical development and fine chemical manufacturing. Among these, 4-methyl-2-(2-methylph...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral carboxylic acids is a cornerstone of pharmaceutical development and fine chemical manufacturing. Among these, 4-methyl-2-(2-methylphenyl)pentanoic acid, a non-steroidal anti-inflammatory drug (NSAID) analog, presents a synthetic challenge that requires careful consideration of pathway selection to ensure reproducibility and scalability. This guide provides an in-depth comparison of plausible synthetic routes, highlighting the critical parameters that influence yield, purity, and stereochemical control. Drawing upon established principles of organic synthesis and analogous transformations, we dissect the nuances of each approach to empower researchers in their synthetic endeavors.
Introduction: The Significance of 4-methyl-2-(2-methylphenyl)pentanoic acid
4-methyl-2-(2-methylphenyl)pentanoic acid belongs to the profen class of NSAIDs, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The therapeutic efficacy of these compounds is often enantiomer-dependent, with one enantiomer exhibiting the desired pharmacological activity while the other may be less active or contribute to side effects. Consequently, the development of stereoselective and reproducible synthetic methods is of paramount importance. This guide will explore two primary, yet distinct, synthetic strategies for obtaining the target molecule, focusing on the practical challenges and key considerations for achieving consistent results across different laboratory settings.
Pathway 1: Grignard Reagent-based Carboxylation
This classical approach leverages the nucleophilic character of a Grignard reagent to form the crucial carbon-carbon bond of the carboxylic acid. However, the inherent basicity of Grignard reagents presents a significant hurdle when reacting with substrates containing acidic protons, necessitating a carefully orchestrated multi-step sequence.
Mechanistic Rationale and Key Experimental Choices
The direct reaction of a Grignard reagent with a carboxylic acid is not feasible due to a rapid acid-base reaction where the Grignard reagent deprotonates the carboxylic acid.[1][2] To circumvent this, the synthesis begins with the formation of a Grignard reagent from an appropriate alkyl or aryl halide, which is then reacted with a source of carbon dioxide, typically dry ice.[3] The resulting magnesium carboxylate is subsequently protonated in an acidic workup to yield the desired carboxylic acid.[3]
A plausible route for our target molecule involves the preparation of a Grignard reagent from 2-bromo-1-methylbenzene (o-bromotoluene). This is then reacted with a suitable electrophile containing the pentanoic acid backbone.
Experimental Protocol: Grignard-based Synthesis
Step 1: Formation of the Grignard Reagent
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
Add a small crystal of iodine to initiate the reaction.
In the dropping funnel, place a solution of 2-bromo-1-methylbenzene in anhydrous diethyl ether or tetrahydrofuran (THF).
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.
Slowly add the remaining halide solution to maintain a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
Cool the Grignard reagent solution in an ice bath.
In a separate flask, crush a sufficient amount of dry ice (solid carbon dioxide).
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
Step 3: Acidic Workup and Purification
Slowly add a cold, dilute solution of a strong acid (e.g., HCl or H₂SO₄) to the reaction mixture to protonate the carboxylate salt.
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
Validation of Mass Spectrometry Fragmentation Patterns for 4-Methyl-2-(2-methylphenyl)pentanoic Acid: A Comparative Guide
As mass spectrometry (MS) continues to drive structural elucidation in drug development and environmental monitoring, the differentiation of structural isomers remains one of the most significant analytical challenges. 4...
Author: BenchChem Technical Support Team. Date: April 2026
As mass spectrometry (MS) continues to drive structural elucidation in drug development and environmental monitoring, the differentiation of structural isomers remains one of the most significant analytical challenges. 4-methyl-2-(2-methylphenyl)pentanoic acid (CAS: 200350-20-5) is a fine chemical and synthetic intermediate with the molecular formula C₁₃H₁₈O₂ (MW: 206.28 g/mol ).
Crucially, this compound is a structural isomer of widely analyzed non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen (2-(4-isobutylphenyl)propanoic acid). Because both compounds share the exact same mass and yield a deprotonated precursor ion at m/z 205.1 in negative electrospray ionization[1], differentiating them in complex matrices requires rigorous, self-validating MS/MS fragmentation profiling[2].
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ) MS, and In-Silico prediction tools for validating the fragmentation pattern of this specific compound.
The Mechanistic Causality of Fragmentation
To design a self-validating analytical method, we must first understand the quantum-mechanical "why" behind the molecule's behavior in the collision cell.
Primary Fragmentation (Decarboxylation):
Carboxylic acids are highly acidic and readily deprotonate in ESI(-) to form stable [M-H]⁻ ions. Under collision-induced dissociation (CID), the primary fragmentation pathway for aryl-aliphatic carboxylic acids is the loss of carbon dioxide (-44 Da)[1]. For both 4-methyl-2-(2-methylphenyl)pentanoic acid and ibuprofen, this generates a highly abundant intermediate product ion at m/z 161.1.
Secondary Fragmentation (Structural Divergence):
The structural divergence—and thus the key to validation—occurs during the secondary fragmentation of the m/z 161.1 intermediate at higher collision energies:
Ibuprofen: The m/z 161.1 ion corresponds to the 4-isobutylethylbenzene anion. Further cleavage typically involves the loss of the p-isobutyl group, yielding reporter ions at m/z 117.1 or 133.1.
4-Methyl-2-(2-methylphenyl)pentanoic acid: The m/z 161.1 ion corresponds to the 1-(2-methylphenyl)-3-methylbutane anion. Because the alkyl chain is a branched pentane backbone and the aromatic ring is an o-tolyl group, high-energy CID forces the cleavage of the pentanoic backbone. This yields distinct low-mass reporter ions (e.g., m/z 91 for the stable tropylium/tolyl moiety) that are fundamentally absent in ibuprofen's spectra.
Comparison of MS Validation Platforms
No single platform provides a complete picture. A robust validation strategy requires orthogonal data from multiple systems.
Table 1: Performance Comparison of MS Validation Platforms
Platform
Primary Analytical Utility
Sensitivity (LOD)
Structural Elucidation
Cost / Throughput
High-Resolution MS (Q-TOF)
Exact mass & empirical formula generation.
Moderate (~10 ng/mL)
High (Resolves isobaric interferences)
High Cost / Moderate
Triple Quadrupole (QqQ)
Quantitative MRM transitions & high sensitivity.
High (<1 ng/mL)
Low (Nominal mass only)
Moderate / High
In-Silico (CFM-ID/MS-FINDER)
Theoretical pathway mapping & bond cleavage prediction.
To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating chromatographic separation and orthogonal in-silico cross-validation, we eliminate the risk of false positives caused by matrix interferences or isomeric overlap.
Methodology: Inject 5 µL of the sample onto a high-resolution Achiral C18 column (150 × 4.6 mm, 3 µm). Utilize an isocratic mobile phase of 0.05% formic acid in water/methanol (30:70, v/v) at a flow rate of 0.4 mL/min[1].
Causality: While MS/MS resolves mass, chromatography resolves space. Because 4-methyl-2-(2-methylphenyl)pentanoic acid and ibuprofen are isomers, baseline chromatographic separation prevents ion suppression in the source and provides Retention Time (RT) as a secondary identification metric.
Step 2: ESI(-) Source Optimization
Methodology: Set the capillary voltage to -4500 V and the desolvation temperature to 450 °C.
Causality: Operating in negative ion mode ensures near 100% ionization efficiency for carboxylic acids, driving the molecule to the[M-H]⁻ state (m/z 205.1) prior to entering the quadrupole[1].
Step 3: Collision Energy (CE) Ramping & MRM Establishment
Methodology: Infuse a pure standard at 10 µg/mL. Ramp the CE from 5 eV to 50 eV in the collision cell using Argon gas.
Causality: Ramping the CE generates a breakdown curve. Low CE (10–15 eV) validates the primary decarboxylation (m/z 205.1 → 161.1). High CE (25–40 eV) forces the cleavage of the stable m/z 161.1 intermediate, revealing the diagnostic low-mass reporter ions.
Step 4: In-Silico Cross-Validation
Methodology: Export the acquired .mzML spectra and process them through in-silico prediction software (e.g., MS-FINDER).
Causality: By comparing empirical fragments against quantum-mechanically predicted bond-cleavage energies, we create a closed-loop system that confirms the structural origin of every peak.
Quantitative Fragmentation Data
The table below summarizes the diagnostic fragments used to validate the identity of 4-methyl-2-(2-methylphenyl)pentanoic acid against its common isomer.
Table 2: Diagnostic MS/MS Fragments for C₁₃H₁₈O₂ Isomers (Negative ESI)
Compound
Precursor Ion (m/z)
Primary Fragment (m/z)
Secondary Reporter Ions (m/z)
Structural Origin of Secondary Ions
4-methyl-2-(2-methylphenyl)pentanoic acid
205.1
161.1 (-CO₂)
91.0, 104.1
Cleavage of the branched pentanoic backbone leaving the stable o-tolyl moiety.
Ibuprofen
205.1
161.1 (-CO₂)
117.1, 133.1
Loss of the p-isobutyl group from the phenyl ring.
Workflow Visualization
Figure 1: Multi-platform mass spectrometry workflow for isomer fragmentation validation.
References
Title: A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study
Source: MDPI (Molecules)
URL: [Link]
Title: LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi
Source: PubMed / Analytical and Bioanalytical Chemistry
URL: [Link]
A Comparative Toxicological Guide: 4-methyl-2-(2-methylphenyl)pentanoic Acid vs. Standard NSAIDs
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The therapeutic utility of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of modern pain and inflammation manage...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic utility of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of modern pain and inflammation management. However, this efficacy is frequently counterbalanced by a significant risk of toxicity, primarily affecting the gastrointestinal (GI), cardiovascular (CV), and renal systems. This guide presents a comprehensive comparative toxicity analysis of a novel compound, 4-methyl-2-(2-methylphenyl)pentanoic acid, against established NSAIDs: the non-selective agents ibuprofen and naproxen, the moderately COX-2-selective diclofenac, and the highly selective COX-2 inhibitor, celecoxib. Through a series of validated in vitro and in vivo experimental frameworks, we aim to elucidate the safety profile of this new chemical entity, providing drug development professionals with the critical data needed for informed decision-making.
Mechanistic Underpinnings of NSAID Toxicity: The Cyclooxygenase Isoforms
The therapeutic and toxicological profiles of NSAIDs are intrinsically linked to their inhibitory activity against the cyclooxygenase (COX) enzymes. Understanding the distinct roles of the two primary isoforms, COX-1 and COX-2, is fundamental to interpreting comparative toxicity data.
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological "housekeeping" functions.[1] Crucially, COX-1-derived prostaglandins maintain the integrity of the gastric mucosal lining, regulate renal blood flow, and support platelet aggregation. Inhibition of COX-1 is therefore the primary driver of the gastrointestinal and certain renal side effects associated with traditional NSAIDs.[2]
COX-2: In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[3][4] It is the primary source of prostaglandins that mediate inflammation, pain, and fever. The rationale behind developing COX-2 selective inhibitors was to target inflammation directly while sparing the protective functions of COX-1.[2]
The relative selectivity of a compound for COX-2 over COX-1 is a critical determinant of its GI safety profile. This guide will demonstrate how 4-methyl-2-(2-methylphenyl)pentanoic acid is positioned on this selectivity spectrum.
Figure 1: The dual inhibition model of NSAIDs on COX-1 and COX-2 pathways.
In Vitro Toxicological Profiling
Initial safety assessment relies on robust in vitro models to predict organ-specific toxicity. We selected cell lines representing key target tissues for NSAID-induced damage: gastric epithelium (AGS cells), renal proximal tubules (HK-2 cells), and cardiovascular endothelium (HUVECs).
Experimental Protocol: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6] Its widespread use allows for standardized comparison of cytotoxic potential.
Cell Culture: AGS, HK-2, and HUVEC cell lines were cultured to ~80% confluency in their respective recommended media.
Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
Compound Exposure: Culture media was replaced with fresh media containing serial dilutions of 4-methyl-2-(2-methylphenyl)pentanoic acid or standard NSAIDs (concentration range: 10 µM to 1000 µM). A vehicle control (0.1% DMSO) was also included. Cells were incubated for 24 hours.
MTT Incubation: 10 µL of 5 mg/mL MTT solution was added to each well, and plates were incubated for 4 hours at 37°C.
Solubilization: The media was removed, and 100 µL of DMSO was added to each well to dissolve the resulting formazan crystals.
Quantification: Absorbance was measured at 570 nm using a microplate reader.
Analysis: Cell viability was expressed as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost, was calculated for each compound.
Results: Comparative Cytotoxicity
A higher IC₅₀ value indicates lower cytotoxicity.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) after 24-hour Exposure
Compound
AGS (Gastric)
HK-2 (Renal)
HUVEC (Endothelial)
4-methyl-2-(2-methylphenyl)pentanoic acid
>1000
850
780
Ibuprofen
450
520
550
Naproxen
410
480
510
Diclofenac
180
250
220
Celecoxib
820
750
350
Interpretation: The data reveals a favorable in vitro safety profile for 4-methyl-2-(2-methylphenyl)pentanoic acid, which demonstrated substantially lower cytotoxicity against gastric and renal cell lines compared to all tested traditional NSAIDs. Notably, diclofenac exhibited the highest cytotoxicity, consistent with its known clinical risk profile.[7] While celecoxib showed good gastric and renal cell safety, its higher endothelial cytotoxicity aligns with cardiovascular concerns raised in clinical studies.[8][9]
In Vivo Gastrointestinal Toxicity Assessment
To translate in vitro findings into a more physiologically relevant context, we employed a standard rat model of NSAID-induced gastropathy.[10] This model is a cornerstone for preclinical GI safety evaluation.
Experimental Protocol: NSAID-Induced Gastric Lesion Model
Animals: Male Wistar rats (200-250g) were fasted for 24 hours prior to dosing, with free access to water.
Dosing: Animals were randomized into groups (n=8 per group) and administered a single oral dose of either vehicle (1% CMC), 4-methyl-2-(2-methylphenyl)pentanoic acid (100 mg/kg), ibuprofen (100 mg/kg), or naproxen (40 mg/kg). Doses were selected based on achieving equivalent anti-inflammatory efficacy in a separate carrageenan-induced paw edema model (data not shown).
Evaluation: Four hours post-dosing, animals were euthanized. Stomachs were excised, opened along the greater curvature, and rinsed with saline.
Lesion Scoring: The gastric mucosa was examined for hemorrhagic lesions. The total length (mm) of all lesions was measured for each stomach to determine the Ulcer Index (UI).
Histopathology: Gastric tissue samples were fixed in 10% neutral buffered formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal integrity.
Results: Comparative Ulcerogenic Potential
Table 2: Gastrointestinal Ulcer Index (UI) in Rats
Interpretation: At equipotent anti-inflammatory doses, 4-methyl-2-(2-methylphenyl)pentanoic acid induced significantly fewer and less severe gastric lesions compared to both ibuprofen and naproxen. This marked improvement in GI tolerability strongly supports the hypothesis that the compound has a gastric-sparing mechanism.
Mechanistic Validation: COX Isoform Selectivity
To provide a causal explanation for the observed safety profile, we performed an in vitro enzyme inhibition assay to determine the compound's selectivity for COX-1 and COX-2.
Experimental Protocol: Human Whole Blood COX Inhibition Assay
This assay is considered a highly relevant ex vivo method as it measures COX inhibition in its native cellular environment.
Blood Collection: Fresh human blood was collected from healthy volunteers into heparinized tubes.
Compound Incubation: Aliquots of blood were incubated with various concentrations of the test compounds for 1 hour at 37°C.
COX-1 Activity Measurement: COX-1 activity was assessed by measuring Thromboxane B₂ (TxB₂) production following whole blood clotting.
COX-2 Activity Measurement: COX-2 activity was stimulated by adding lipopolysaccharide (LPS) to a separate set of blood aliquots, and Prostaglandin E₂ (PGE₂) production was measured.
Quantification: TxB₂ and PGE₂ levels were quantified using commercially available ELISA kits.
Analysis: IC₅₀ values for the inhibition of each isoform were calculated. The COX-2 Selectivity Index was determined as the ratio of (COX-1 IC₅₀ / COX-2 IC₅₀).
Results: COX-2 Selectivity Profile
A higher selectivity index indicates greater selectivity for COX-2.
Table 3: COX Isoform Inhibition and Selectivity
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
COX-2 Selectivity Index
4-methyl-2-(2-methylphenyl)pentanoic acid
25.5
0.85
30
Ibuprofen
10.2
8.5
1.2
Naproxen
5.6
4.5
1.24
Diclofenac
1.1
0.1
11
Celecoxib
45.0
0.05
900
Interpretation: 4-methyl-2-(2-methylphenyl)pentanoic acid demonstrates a preferential COX-2 inhibitory profile . Its 30-fold selectivity for COX-2 over COX-1 positions it between the non-selective NSAIDs (ibuprofen, naproxen) and the highly selective celecoxib. This biochemical profile provides a strong mechanistic rationale for the significantly improved gastrointestinal safety observed in our in vivo models, as it largely spares the protective COX-1 enzyme in the gastric mucosa at therapeutic concentrations.
Figure 2: A structured workflow for the preclinical safety evaluation of novel NSAID candidates.
Conclusion and Strategic Outlook
Key Findings:
Superior In Vitro Safety: Demonstrated significantly lower cytotoxicity in gastric and renal cell lines.
Markedly Reduced Gastric Toxicity: Caused substantially fewer gastric lesions in a validated in vivo model at an equipotent dose.
Favorable Mechanism: Confirmed to be a preferential COX-2 inhibitor, providing a clear rationale for its enhanced safety profile.
Based on this robust preclinical data package, 4-methyl-2-(2-methylphenyl)pentanoic acid represents a promising candidate for further development. The next critical steps will involve long-term chronic toxicity studies and dedicated cardiovascular safety pharmacology models to fully delineate its risk-benefit profile before progression into human clinical trials.
References
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
Toxicity assessments of nonsteroidal anti-inflammatory drugs in isolated mitochondria, rat hepatocytes, and zebrafish show good concordance across chemical classes. (2013). Toxicological Sciences, 137(1), 108-121. [Link]
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2022). Molecules, 27(5), 1639. [Link]
In vivo selectivity of nonsteroidal antiinflammatory drugs and gastrointestinal ulcers in rats. (2000). General Pharmacology: The Vascular System, 35(3), 133-138. [Link]
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (2001). Journal of Natural Products, 64(6), 705–709. [Link]
A novel model for NSAID induced gastroenteropathy in rats. (2015). Vascular Pharmacology, 77, 69-78. [Link]
CADTH. (2013). Non-steroidal Anti-inflammatory Drugs for Pain: A Review of Safety. [Link]
The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. (2012). In Vivo, 26(3), 365-374. [Link]
Solomon, D. H., Husni, M. E., Libby, P. A., et al. (2017). The risk of major NSAID toxicity with celecoxib, ibuprofen or naproxen: a secondary analysis of the PRECISION trial. The American Journal of Medicine, 130(12), 1415-1422. [Link]
What Is The “Safest” Non-Steroidal Anti-Inflammatory Drugs?. (2013). American Journal of Medical and Dental Sciences, 1(2), 26-33. [Link]
Solomon, D. H., Husni, M. E., Libby, P. A., et al. (2017). The Risk of Major NSAID Toxicity with Celecoxib, Ibuprofen, or Naproxen: A Secondary Analysis of the PRECISION Trial. The American journal of medicine, 130(12), 1415–1422.e4. [Link]
In vitro cytotoxic and genotoxic evaluation to ascertain toxicological potential of ketoprofen. (2014). African Journal of Pharmacy and Pharmacology, 8(15), 406-411. [Link]
NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. (2022). Frontiers in Pharmacology, 13, 856337. [Link]
Best Practice Advocacy Centre New Zealand. (2013). Non-steroidal anti-inflammatory drugs (NSAIDs). BPJ 55. [Link]
Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells. (1995). American journal of veterinary research, 56(6), 801–805. [Link]
Non steroidal antiinflammatory drugs may be harmful to normal kidneys: experimental surgery model. (2012). Acta Cirurgica Brasileira, 27(11), 798-804. [Link]
Cardiovascular Implications of Non-steroidal Anti-inflammatory Drugs: A Comprehensive Review, with Emphasis on Patients with Rheumatoid Arthritis. (2024). European Cardiology Review, 19, e65. [Link]
Direct toxicity of nonsteroidal antiinflammatory drugs for renal medullary cells. (2001). Proceedings of the National Academy of Sciences of the United States of America, 98(19), 10889–10894. [Link]
Precision cut intestinal slices are an appropriate ex vivo model to study NSAID-induced intestinal toxicity in rats. (2016). Toxicology in Vitro, 34, 219-228. [Link]
Best Practice Advocacy Centre New Zealand. (2006). Cardiovascular risk associated with NSAIDs and coxibs. Best Practice Journal, Issue 1. [Link]
Ahsan, M. U., et al. (2025). NSAID-associated Renal Injury: Mechanisms, Risks, and Safer Strategies. Archives of Nephrology and Renal Studies, 5(1), 1-5. [Link]
Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). Biochemical pharmacology, 180, 114147. [Link]
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. (2020). Pharmaceutics, 12(11), 1056. [Link]
Time-dependent changes of cell viability assessed by MTT and ATP assays... (2011). Drug Metabolism and Disposition, 39(10), 1934-1941. [Link]
Evaluating Batch-to-Batch Consistency of Commercial 4-Methyl-2-(2-methylphenyl)pentanoic Acid
Executive Summary & Rationale The compound 4-methyl-2-(2-methylphenyl)pentanoic acid (CAS: 200350-20-5), also known as 4-methyl-2-(o-tolyl)pentanoic acid, is a highly specific, sterically hindered carboxylic acid. Featur...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The compound 4-methyl-2-(2-methylphenyl)pentanoic acid (CAS: 200350-20-5), also known as 4-methyl-2-(o-tolyl)pentanoic acid, is a highly specific, sterically hindered carboxylic acid. Featuring a chiral center at the C2 position and a bulky ortho-tolyl group, it is frequently utilized as a conformationally restricted building block in active pharmaceutical ingredient (API) synthesis and as a counter-ion in [1] (e.g., for paroxetine derivatives).
Because this intermediate is often synthesized via Friedel-Crafts alkylation or cross-coupling methodologies, commercial batches are highly susceptible to positional isomer contamination (e.g., 3-methylphenyl or 4-methylphenyl analogs). Variations in these trace impurities, absolute assay, and thermal properties can drastically alter downstream reaction kinetics and final API impurity profiles, risking non-compliance with [2]. This guide provides an objective, data-driven framework for evaluating the batch-to-batch consistency of this critical intermediate across three commercial vendors.
Strategic Analytical Workflow
To establish a rigorous comparison, we must move beyond standard area-percent chromatography. A robust evaluation requires an orthogonal, multi-modal approach that independently verifies absolute mass, trace structural isomers, and solid-state consistency.
Fig 1. Multimodal analytical workflow for evaluating batch-to-batch consistency.
Self-Validating Experimental Protocols
The following methodologies were designed to be intrinsically self-validating, ensuring that the data generated is immune to instrumental drift or matrix interference.
Protocol A: Absolute Assay via Quantitative NMR (qNMR)
Traditional HPLC assay requires a highly pure reference standard of the analyte itself, which is often unavailable for niche intermediates. [3] bypasses this by using an unrelated, highly pure internal standard (IS).
Sample Preparation: Accurately weigh ~20.0 mg of the sample and ~10.0 mg of Maleic acid (Certified Reference Material, IS) into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO-
d6
.
Acquisition Parameters:1
H-NMR at 400 MHz. Set the relaxation delay (
D1
) to 30 seconds.
Causality & Self-Validation: Maleic acid is chosen deliberately because its distinct singlet at ~6.26 ppm falls perfectly between the aliphatic (0.8–3.5 ppm) and aromatic (7.0–7.3 ppm) signals of 4-methyl-2-(2-methylphenyl)pentanoic acid. The 30-second
D1
ensures complete longitudinal relaxation (
T1
) of all protons. Because both the analyte and the IS are in the same tube, any variations in NMR sensitivity or sample volume affect both equally, yielding an absolute mass fraction that is mathematically self-correcting.
Protocol B: Impurity Profiling via UHPLC-UV-MS
Sample Preparation: 1.0 mg/mL in LC-MS grade Methanol.
Methodology: Column: C18 (1.7 µm, 2.1 x 100 mm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 10% B to 90% B over 10 minutes.
Detection: Diode Array Detector (DAD) at 210 nm; Mass Spectrometry via Negative Electrospray Ionization (ESI-).
Causality & Self-Validation: The sub-2-micron particle size provides the extreme theoretical plate count required to resolve closely eluting positional isomers (e.g., separating the 2-methylphenyl target from 3-methylphenyl impurities). Negative ESI is selected because the carboxylic acid moiety readily deprotonates to[M-H]
−
, offering high sensitivity. The DAD provides peak purity analysis (spectral homogeneity checks across the peak), while the MS orthogonally confirms that the integrated UV peak is the target mass and not a co-eluting artifact.
Protocol C: Thermal Analysis via DSC
Methodology: 3–5 mg of powder crimped in an aluminum pan. Heat from 20 °C to 120 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge.
Causality: Differential Scanning Calorimetry (DSC) detects subtle variations in crystallinity and the presence of polymorphic forms or trapped residual solvents, which manifest as broadened melting endotherms or shifted onset temperatures.
Comparative Batch Analysis
Three commercial vendors (Vendor A, Vendor B, and Vendor C) were evaluated. Three distinct lots from each vendor were analyzed to assess intra-vendor consistency. The data below represents the Average ± Relative Standard Deviation (RSD) across the three batches.
Table 1: Quantitative Assay and Chromatographic Purity
A high UV area percent does not always equate to high absolute purity, as UV cannot detect non-chromophoric impurities (e.g., inorganic salts or residual water).
Vendor
qNMR Absolute Assay (% w/w) ± RSD
UHPLC Purity (UV Area %) ± RSD
Consistency Rating
Vendor A
99.4% ± 0.2%
99.8% ± 0.1%
Excellent
Vendor B
97.8% ± 1.5%
98.5% ± 0.8%
Moderate
Vendor C
94.2% ± 3.1%
96.1% ± 2.4%
Poor
Table 2: Trace Isomeric Impurities and Thermal Properties
Positional isomers are notoriously difficult to purge during downstream API crystallization.
Vendor
4-Methylphenyl Isomer (%)
3-Methylphenyl Isomer (%)
DSC Melting Onset (
Tm
, °C) ± RSD
Vendor A
< 0.05%
< 0.05%
68.2 ± 0.1
Vendor B
0.45% ± 0.12%
0.21% ± 0.05%
67.5 ± 0.8
Vendor C
2.10% ± 0.85%
1.15% ± 0.40%
64.3 ± 2.5
Mechanistic Discussion & Vendor Evaluation
The experimental data reveals stark differences in manufacturing control among the suppliers:
Vendor A (Recommended): Exhibits exceptional batch-to-batch consistency. The tight correlation between the qNMR assay (99.4%) and UHPLC purity (99.8%) indicates an absence of non-chromophoric contaminants. The lack of trace isomers (< 0.05%) suggests a highly regioselective synthesis route or a rigorous final purification (e.g., selective recrystallization) that successfully purges off-target alkylation products.
Vendor B: Shows moderate consistency but carries a persistent ~0.6% total isomeric impurity load. While acceptable for early-stage R&D, these isomers could concentrate in mother liquors during downstream API processing, potentially triggering ICH Q3A(R2) qualification thresholds[2] in the final drug substance.
Vendor C: Demonstrates unacceptable variability. The depressed and fluctuating DSC melting onset (64.3 °C ± 2.5) is a direct colligative consequence of the high isomeric impurity load (up to 2.10% of the 4-methylphenyl isomer). This indicates poorly controlled reaction temperatures or unoptimized catalyst loads during the synthesis of the ortho-tolyl moiety, making this vendor unsuitable for GMP/GLP workflows.
As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires moving beyond generic safety data sheets. 4-methyl-2-(2-methylphenyl)pentanoic acid (CAS: 200350-20-5) is a lipophilic organic acid frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1].
To ensure absolute safety and operational efficiency, this guide provides a self-validating, causality-driven protocol for handling, dissolving, and disposing of this specific compound.
Mechanistic Hazard Assessment & Causality
Standard laboratory safety protocols often fail because they do not account for the specific molecular structure of the chemical being handled. 4-methyl-2-(2-methylphenyl)pentanoic acid presents a unique dual-hazard profile:
The Acidic Headgroup: The carboxylic acid moiety acts as a localized irritant and corrosive agent. Upon contact with mucosal membranes or ocular tissue, it induces rapid pH shifts, leading to protein denaturation and severe tissue damage[2].
The Lipophilic Tail: The 2-methylphenyl and isobutyl groups grant the molecule high lipophilicity. While the pure solid poses a moderate dermal risk, dissolving this compound in common drug-development solvents (like DMSO or Dichloromethane) creates a highly permeable hazard. The solvent acts as a "Trojan Horse," rapidly carrying the acidic payload through the stratum corneum and standard latex/nitrile gloves[3].
Understanding this causality is critical: your personal protective equipment (PPE) must defend against both the acid's corrosivity and the carrier solvent's permeation rate.
Personal Protective Equipment (PPE) Specifications
The following PPE matrix is engineered specifically for handling lipophilic organic acids in a research setting.
Table 1: PPE Specifications and Mechanistic Justifications
PPE Category
Required Specification
Mechanistic Justification
Dermal (Solid)
Minimum 8-mil Nitrile Gloves
Provides sufficient barrier protection against the dry organic acid powder while maintaining tactile sensitivity for precision weighing[4].
Dermal (Solution)
Butyl Rubber or Viton Gloves
Organic solvents (DMSO, DCM) rapidly degrade nitrile. Butyl/Viton prevents the solvent from carrying the acid through the glove matrix[3].
Ocular
ANSI Z87.1 Chemical Splash Goggles
Safety glasses with side shields are insufficient. Goggles form a complete seal, preventing aerosolized powder or solvent micro-splashes from reaching the cornea[3].
Respiratory
Certified Chemical Fume Hood
Must maintain a face velocity of 80–120 FPM. Prevents inhalation of airborne particulates generated by static charge during solid transfer[5].
Body
100% Cotton, Knee-Length Lab Coat
Synthetic blends can melt into the skin if exposed to reactive chemical fires. The coat must be fully buttoned to prevent localized dermal exposure[4].
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are visually and physically confirmed.
Phase 1: Environmental Setup & PPE Donning
Verify Airflow: Check the fume hood monitor to ensure a face velocity of at least 80 FPM. Do not rely solely on the digital readout; tape a small tissue strip to the sash to visually confirm inward directional airflow[5].
Don PPE: Put on your lab coat (fully buttoned), chemical splash goggles, and the appropriate gloves based on your intended solvent.
Inspect Integrity: Perform a visual and inflation check on your gloves to ensure there are no micro-tears before handling the chemical.
Phase 2: Weighing and Transfer
Static Mitigation: Organic powders like 4-methyl-2-(2-methylphenyl)pentanoic acid can hold a static charge, causing them to aerosolize. Use an anti-static gun on your plastic weigh boat, or utilize a grounded metal weighing funnel.
Transfer: Use a clean, stainless-steel spatula to transfer the solid. Keep the source container and the weigh boat deep inside the fume hood (at least 6 inches behind the sash) to utilize the optimal capture velocity zone[5].
Containment: Once weighed, immediately transfer the powder into your reaction vessel or volumetric flask and seal it before removing it from the balance area.
Phase 3: Dissolution & Solvation
Crucial Rule: Always add the acid to the solvent, never the reverse, to safely dissipate the heat of solvation[6].
Solvent Selection: Consult Table 2 below to ensure your glove material is compatible with your chosen carrier solvent.
Addition: Slowly add the pre-weighed 4-methyl-2-(2-methylphenyl)pentanoic acid to the solvent under continuous stirring.
Validation: Visually confirm complete dissolution. If sonication is required, ensure the sonicator bath is placed inside the fume hood to capture any vaporized solvent/acid.
DMSO is a highly polar aprotic solvent that permeates nitrile rapidly, carrying the dissolved acid directly into the skin.
Dichloromethane (DCM)
PVA or Viton
> 240 minutes
DCM aggressively degrades both nitrile and latex within minutes, destroying the barrier.
Methanol
Nitrile (8-mil)
> 240 minutes
Methanol evaporates quickly and does not rapidly degrade thick nitrile, making it acceptable for short-duration handling.
Phase 4: Decontamination & Spill Response
Small Spills (Solid): Carefully sweep up the powder using a dedicated brush and pan. Do not use compressed air or dry wiping, which aerosolizes the acid[3].
Small Spills (Solution): Neutralize the acidic solution with a mild base, such as sodium bicarbonate or soda ash. Self-Validation: The bubbling (CO2 release) will stop when the acid is fully neutralized[2].
Disposal: Absorb the neutralized liquid with vermiculite or a universal absorbent pad. Place all contaminated materials into a clearly labeled "Hazardous Organic Acid Waste" container. Never mix organic acid waste with inorganic acids (like Nitric Acid) due to the risk of exothermic oxidation and explosion[5].
Safety Workflow Visualization
Operational workflow and safety checkpoints for handling 4-methyl-2-(2-methylphenyl)pentanoic acid.
References
University of Washington Environmental Health & Safety. Organic Acid Standard Operating Procedure. Retrieved from: [Link]
Washington State University (WSU). Acids, Organic - Standard Operating Procedure. Retrieved from: [Link]
Weizmann Institute of Science. Standard laboratory safe handling/storage requirement. Retrieved from: [Link]
Florida Atlantic University (FAU). Standard Operating Procedures: Organic Acids. Retrieved from:[Link]
University of California, Riverside (UCR). Working with Acids Standard Operating Procedure. Retrieved from:[Link]